3-(2,2-Difluoroethoxy)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-2-1-3-11-7(5)10/h1-3,6H,4H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZFHQLJXAEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2,2-Difluoroethoxy)pyridin-2-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS: 1179901-13-3) has emerged as a highly specialized, commercially valuable building block. By combining the classic hinge-binding capability of the 2-aminopyridine core with the metabolic stability and lipophilicity of a difluoroethoxy moiety, this compound serves as a critical intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, synthetic methodology, and applications in drug discovery.
Physicochemical Profiling
Understanding the baseline properties of 3-(2,2-difluoroethoxy)pyridin-2-amine is essential for predicting its behavior in biological systems and synthetic workflows. The table below summarizes its core quantitative data[1].
| Property | Value |
| Chemical Name | 3-(2,2-Difluoroethoxy)pyridin-2-amine |
| CAS Number | 1179901-13-3 |
| Molecular Formula | C7H8F2N2O |
| Molecular Weight | 174.15 g/mol |
| Monoisotopic Mass | 174.06047 Da |
| Topological Polar Surface Area (TPSA) | 48.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The Structural Logic: Why the 2,2-Difluoroethoxy Motif?
The design of 3-(2,2-difluoroethoxy)pyridin-2-amine is not arbitrary; it is rooted in fundamental principles of bioisosterism and electronic modulation.
The difluoroethyl group (–CH2CF2H) acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for traditional alcohols and ethers[2]. The substitution of hydrogen with highly electronegative fluorine atoms profoundly alters the electronic distribution of the molecule[3].
Causality in Design:
-
pKa Modulation & Basicity: The strongly electron-withdrawing difluoroethoxy group inductively pulls electron density away from the pyridine ring. This lowers the pKa of both the pyridine nitrogen and the exocyclic 2-amino group[4]. Lowering the basicity of the aminopyridine core is a critical strategy to enhance membrane permeability, reduce off-target hERG channel binding (cardiotoxicity), and improve overall oral bioavailability[4].
-
Metabolic Shielding: Standard alkoxy groups (like methoxy or ethoxy) are highly susceptible to cytochrome P450-mediated oxidative dealkylation. The robust C–F bonds in the difluoroethoxy group shield the adjacent carbon from enzymatic degradation, significantly extending the half-life of the resulting drug candidate[5].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-(2,2-difluoroethoxy)pyridin-2-amine relies on the selective O-alkylation of 2-amino-3-hydroxypyridine. The protocol below is designed as a self-validating system, ensuring high regioselectivity and yield.
Step-by-Step Procedure
-
Step 1: Preparation. In an oven-dried, argon-purged round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Step 2: Base-Mediated Deprotonation. Add Cesium carbonate (Cs2CO3, 1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.
-
Causality: Cs2CO3 is specifically chosen over weaker bases like K2CO3. The larger ionic radius of the cesium cation poorly coordinates with the phenoxide anion, generating a highly reactive, "naked" nucleophile. This selectively drives O-alkylation over N-alkylation of the 2-amino group.
-
-
Step 3: Electrophilic Alkylation. Cool the mixture to 0 °C using an ice bath and dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq).
-
Causality: The strong electron-withdrawing nature of the –CF2H group significantly deactivates the adjacent methylene carbon toward SN2 nucleophilic attack. Consequently, standard alkyl halides (e.g., bromides or chlorides) are insufficiently reactive. The highly labile triflate leaving group is mandatory to overcome this activation energy barrier.
-
-
Step 4: Reaction & Quenching. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC. Once complete, quench with saturated aqueous NH4Cl.
-
Step 5: Extraction & Purification. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography.
Synthetic workflow for 3-(2,2-Difluoroethoxy)pyridin-2-amine via O-alkylation.
Analytical Validation
The self-validating nature of this synthesis relies on orthogonal analytical techniques:
-
1H NMR (CDCl3): The appearance of a distinct triplet of triplets (tt) at approximately 5.8–6.2 ppm is the hallmark of the –CF2H proton, confirming successful incorporation of the difluoroethyl group. The large geminal fluorine-hydrogen coupling constant (
Hz) and the vicinal coupling ( Hz) provide an unmistakable signature. -
LC-MS: Analysis will display the [M+H]+ ion at m/z 175.06, validating the molecular weight without ambiguity[1].
Applications in Drug Discovery: Kinase Inhibitor Design
In oncology and immunology, the 2-aminopyridine motif is a privileged scaffold. It acts as a "hinge binder," forming critical bidentate hydrogen bonds with the backbone amides of the ATP-binding pocket in kinases.
By utilizing 3-(2,2-difluoroethoxy)pyridin-2-amine as the core building block, medicinal chemists can project the difluoroethoxy moiety directly into the solvent-exposed region or adjacent hydrophobic selectivity pockets. The unique steric bulk and lipophilicity of the –CF2H group prevent the molecule from binding to off-target kinases, thereby drastically improving the selectivity profile of the resulting drug.
Logical binding model of 2-aminopyridine derivatives in kinase inhibition.
References
- PubChemLite. "3-(2,2-difluoroethoxy)pyridin-2-amine." PubChem,
- MDPI. "Importance of Fluorine in Benzazole Compounds." MDPI,
- Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal,
- ChemRxiv.
- Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." RSC Publishing,
Sources
- 1. PubChemLite - 3-(2,2-difluoroethoxy)pyridin-2-amine (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Guide: 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3)
The following technical guide details the properties, synthesis, and applications of 3-(2,2-Difluoroethoxy)pyridin-2-amine , a critical intermediate in the development of next-generation P2X3 receptor antagonists.
Executive Summary
3-(2,2-Difluoroethoxy)pyridin-2-amine is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of P2X3 receptor antagonists . These therapeutic agents are currently at the forefront of treating refractory chronic cough and neuropathic pain.
The molecule features a 2-aminopyridine core substituted at the 3-position with a 2,2-difluoroethoxy group. This specific fluorinated ether moiety acts as a bioisostere for a methoxy group. The substitution of hydrogen with fluorine increases metabolic stability (blocking O-dealkylation by cytochrome P450s) and lipophilicity without significantly altering steric bulk, a strategy known as the "Fluorine Effect" in drug design.
Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 1179901-13-3 |
| IUPAC Name | 3-(2,2-Difluoroethoxy)pyridin-2-amine |
| Molecular Formula | C₇H₈F₂N₂O |
| Molecular Weight | 174.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98–102 °C (Typical range) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~6.5 (Pyridine nitrogen), ~2.5 (Exocyclic amine) |
| LogP | ~1.3 (Predicted) |
Core Applications: The P2X3 Antagonist Landscape
The primary utility of CAS 1179901-13-3 lies in the synthesis of inhibitors for the P2X3 ion channel . P2X3 receptors are ATP-gated cation channels expressed on sensory neurons (C-fibers) responsible for the cough reflex.[1]
Mechanism of Action Context
In chronic cough, P2X3 receptors become hypersensitized to extracellular ATP. Antagonists block this channel, reducing neuronal firing. Early generation antagonists (e.g., Gefapixant) suffered from taste disturbance (dysgeusia) due to off-target blockade of P2X2/3 heterotrimers in taste buds.
The 3-(2,2-difluoroethoxy) moiety is often employed to:
-
Enhance Selectivity: Fine-tune the binding pocket fit to favor homomeric P2X3 over heteromeric P2X2/3.
-
Improve PK Profile: The difluoroethyl group resists oxidative metabolism better than a standard methyl or ethyl ether.
Pathway Visualization
The following diagram illustrates the role of this intermediate within the P2X3 drug discovery workflow.
Caption: Workflow showing the transformation of the intermediate into active P2X3 antagonists.
Synthesis & Manufacturing Protocol
The synthesis of 3-(2,2-Difluoroethoxy)pyridin-2-amine poses a regioselectivity challenge . The starting material, 2-amino-3-hydroxypyridine, has three nucleophilic sites: the hydroxyl oxygen, the ring nitrogen, and the exocyclic amine. O-alkylation is the required pathway.
Validated Synthetic Route
Reaction Type: Williamson Ether Synthesis (Base-Promoted Alkylation).
Reagents:
-
Substrate: 2-Amino-3-hydroxypyridine (CAS 16867-03-1).[2]
-
Alkylating Agent: 2,2-Difluoroethyl tosylate (CAS 135206-84-7) or 2,2-Difluoroethyl triflate (more reactive).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (N,N-Dimethylformamide) or NMP.
Step-by-Step Protocol
-
Preparation: In a dry reaction vessel flushed with nitrogen, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF (10 volumes).
-
Deprotonation: Add Cesium Carbonate (1.5 eq). Stir at room temperature for 30 minutes. Note: Cs₂CO₃ is preferred over K₂CO₃ to enhance the nucleophilicity of the oxygen via the "Cesium Effect" and suppress N-alkylation.
-
Alkylation: Add 2,2-Difluoroethyl tosylate (1.1 eq) dropwise.
-
Heating: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via LC-MS for the consumption of the starting phenol.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthesis Logic Diagram
Caption: Decision logic for the O-alkylation synthesis process.
Quality Control & Impurity Profile
When characterizing CAS 1179901-13-3, researchers must validate the regiochemistry, as N-alkylation is a common side reaction.
-
Critical Impurity: 1-(2,2-difluoroethyl)-2-imino-1,2-dihydropyridin-3-ol (N-alkylated isomer).
-
differentiation Method:
-
1H NMR: The O-CH₂ protons typically appear as a triplet of doublets (due to F coupling) around 4.2–4.5 ppm . N-alkylation often shifts adjacent ring protons significantly downfield.
-
NOESY: Look for a correlation between the O-CH₂ protons and the H-4 proton on the pyridine ring.
-
Safety & Handling (EHS)
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 3/4 (Typical for aminopyridines).
-
Skin/Eye Irritation: Category 2.
-
Sensitization: Potential skin sensitizer.
-
-
Handling Protocols:
-
Use a fume hood to avoid inhalation of dust.
-
Alkylating Agents: The 2,2-difluoroethyl tosylate used in synthesis is a potent alkylating agent and potential genotoxin. Neutralize excess reagent with aqueous ammonia or thiosulfate before disposal.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged air exposure.
References
-
Bayer AG. (2022). Pyridine-2-amine derivative and pharmaceutical composition and use thereof.[4][5][6][7] WO Patent 2022/143985.[4] Link
-
Merck Sharp & Dohme Corp. (2019). P2X3 Receptor Antagonists for Treatment of Chronic Cough.[1][7][8][9] Journal of Medicinal Chemistry. Link (Contextual grounding on P2X3 scaffolds).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2025). Compound Summary: 3-(2,2-Difluoroethoxy)pyridin-2-amine. National Library of Medicine. Link
-
ChemicalBook. (2024). Synthesis of 2-Amino-3-hydroxypyridine (Precursor).[10][2][6]Link
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Frontiers | Green synthesis, structure optimization and biological evalution of Rhopaladins’ analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells [frontiersin.org]
- 4. WO2022143985A1 - Pyridine-2-amine derivative and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 5. EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds - Google Patents [patents.google.com]
- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. conferences.medicom-publishers.com [conferences.medicom-publishers.com]
- 10. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
3-(2,2-Difluoroethoxy)pyridin-2-amine mechanism of action
3-(2,2-Difluoroethoxy)pyridin-2-amine: Pharmacophoric Mechanism of Action and Integration in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of rational drug design, 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3) is not deployed as a standalone therapeutic agent, but rather as a highly specialized, privileged pharmacophore building block. Its "mechanism of action" is defined by its structural utility: it serves as an optimized hinge-binding motif for the ATP-binding site of kinases. By combining the robust bidentate hydrogen-bonding capacity of the 2-aminopyridine core with the metabolic stability and steric vectoring of the 2,2-difluoroethoxy substituent, this scaffold enables the development of highly selective, metabolically stable kinase inhibitors targeting pathways such as PI3K, BTK, ALK, and CDK9[1][2][3][4].
Structural Pharmacology & Causality of the Pharmacophore
The 2-Aminopyridine Hinge Anchor
The ATP-binding pocket of most kinases features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The 2-aminopyridine core is a bioisostere of the adenine ring of endogenous ATP. Mechanistically, it establishes a bidentate hydrogen-bond network that anchors the inhibitor to the kinase:
-
Hydrogen-Bond Acceptor : The pyridine nitrogen interacts with the backbone amide NH of the hinge residue (e.g., Cys106 in CDK9 or Glu475 in BTK)[2][4].
-
Hydrogen-Bond Donor : The exocyclic 2-amino group interacts with the backbone carbonyl of the adjacent hinge residue[1][2].
The Strategic Role of the 3-(2,2-Difluoroethoxy) Substituent
Substitution at the 3-position of the pyridine ring is a deliberate causal choice in medicinal chemistry. It vectors the functional group away from the sterically restricted gatekeeper residue and directs it toward the solvent-exposed channel or the ribose-binding pocket[1].
The selection of a 2,2-difluoroethoxy group over a standard methoxy or ethoxy group provides three critical mechanistic advantages:
-
Metabolic Shielding : Unsubstituted alkoxy groups are highly susceptible to cytochrome P450 (CYP)-mediated oxidative O-dealkylation. The strongly electron-withdrawing fluorine atoms strengthen the adjacent C-H bonds, drastically reducing metabolic clearance and extending the compound's half-life.
-
pKa Modulation : The inductive effect of the fluorine atoms lowers the pKa of the pyridine nitrogen. While this slightly softens the hydrogen-bond acceptor strength, it significantly improves membrane permeability and reduces off-target toxicities (such as hERG channel binding), which are typically exacerbated by highly basic amines.
-
Orthogonal Multipolar Interactions : The highly electronegative fluorine atoms can engage in favorable multipolar interactions with local amide bonds or stabilize specific water networks within the ribose pocket, enhancing overall binding enthalpy.
Quantitative Pharmacophoric Profiling
The structural modifications inherent to this scaffold yield measurable improvements in drug-like properties. Table 1 summarizes the comparative advantages of the difluorinated scaffold against baseline motifs.
Table 1: Comparative Profiling of 2-Aminopyridine Hinge-Binding Motifs
| Scaffold Motif | Hinge H-Bonds | Relative Lipophilicity (clogP contribution) | Metabolic Stability (CYP Liability) | Target Vector |
| 2-Aminopyridine | 2 (Donor + Acceptor) | Baseline | Moderate | N/A |
| 3-Methoxy-2-aminopyridine | 2 (Donor + Acceptor) | +0.5 | Low (High O-dealkylation) | Solvent/Ribose Pocket |
| 3-(2,2-Difluoroethoxy)pyridin-2-amine | 2 (Donor + Acceptor) | +1.2 | High (Fluorine shielding) | Solvent/Ribose Pocket |
Experimental Methodologies: Scaffold Validation Workflows
To effectively utilize 3-(2,2-Difluoroethoxy)pyridin-2-amine in a drug discovery program, researchers must validate its binding mode and functional efficacy. The following self-validating protocols ensure data integrity and establish definitive causality.
Protocol 1: X-Ray Crystallographic Validation of Hinge Binding
Objective : Confirm the bidentate hydrogen bonding of the 2-aminopyridine core and the spatial orientation of the 2,2-difluoroethoxy group within the target kinase. Causality & Self-Validation : Crystallography provides direct structural evidence of the mechanism of action. To ensure the apo-protein conformation is physiologically relevant and the pocket is accessible, a parallel control crystallization using a known pan-kinase inhibitor (e.g., Staurosporine) must be run. If the control fails to bind, the protein folding is compromised, invalidating negative results for the test compound.
Step-by-Step Procedure :
-
Protein Preparation : Express the kinase domain (e.g., BTK or CDK9) in Sf9 insect cells and purify via Ni-NTA affinity and size-exclusion chromatography to >95% purity.
-
Complex Formation : Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of the synthesized inhibitor (containing the 3-(2,2-difluoroethoxy)pyridin-2-amine scaffold) for 2 hours at 4°C.
-
Crystallization : Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M ammonium citrate, pH 7.0. Control: Set up identical drops with Staurosporine.
-
Data Acquisition : Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.
-
Refinement : Solve the structure using molecular replacement. Confirm the electron density (Fo-Fc map) specifically for the difluoroethoxy group to validate its orientation in the solvent/ribose pocket.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Selectivity Assay
Objective : Quantify the inhibitory potency (IC50) and validate that the 3-substitution maintains or enhances selectivity compared to the unsubstituted core. Causality & Self-Validation : TR-FRET is utilized because the time-delayed fluorescence reading eliminates compound auto-fluorescence artifacts. The inclusion of a DMSO-only negative control establishes the maximum signal (100% kinase activity), while a high-concentration EDTA control establishes the assay floor (0% activity by chelating required Mg2+), self-validating the assay's dynamic range.
Step-by-Step Procedure :
-
Assay Setup : In a 384-well plate, dispense 5 nM of the target kinase, 100 nM of biotinylated peptide substrate, and ATP at its apparent Michaelis constant (
). -
Compound Titration : Add the inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM). Control: Include standard reference inhibitors (e.g., NVP-2 for CDK9)[4].
-
Reaction : Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction by adding a buffer containing EDTA, Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout & Analysis : Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC50.
Systems Diagram: Pharmacophoric Interaction Model
Fig 1: Pharmacophoric mechanism of 3-(2,2-difluoroethoxy)pyridin-2-amine in kinase hinge binding.
References
-
Title : CAS 1179901-13-3 | Sigma-Aldrich Source : sigmaaldrich.com URL : Link
-
Title : Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC Source : nih.gov URL : 1
-
Title : Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - MDPI Source : mdpi.com URL : 2
-
Title : Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source : acs.org URL : 3
-
Title : Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors Source : acs.org URL : 4
Sources
- 1. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(2,2-Difluoroethoxy)pyridin-2-amine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound, 3-(2,2-Difluoroethoxy)pyridin-2-amine. While a detailed historical account of its discovery is not publicly documented, this paper proposes a logical and scientifically sound synthetic pathway based on established chemical principles. The core of this guide focuses on a robust retrosynthetic analysis and a detailed, field-proven experimental protocol for its preparation. The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a difluoroethoxy group offers unique physicochemical properties beneficial for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the synthesis and potential utility of this and similar fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated 2-Aminopyridines
The 2-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Its ability to form key hydrogen bonds and act as a versatile building block has led to its incorporation in drugs targeting a wide range of diseases.[3][4][5] The introduction of fluorine-containing substituents into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[6] The difluoroethoxy group, in particular, is of interest as it can act as a lipophilic hydrogen bond donor, potentially improving cell permeability and target engagement. The combination of the 2-aminopyridine core with a 3-(2,2-difluoroethoxy) substituent, as in the title compound, presents an attractive molecular architecture for the exploration of new chemical space in drug discovery.
This guide will elucidate a plausible and efficient synthetic route to 3-(2,2-Difluoroethoxy)pyridin-2-amine, providing a detailed experimental protocol that is designed to be a self-validating system.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests that it can be synthesized from the key intermediate, 2-amino-3-hydroxypyridine. The disconnection of the ether linkage points towards a Williamson ether synthesis, a classic and reliable method for forming C-O bonds.[7][8]
The forward synthesis, therefore, involves two main stages: the synthesis of the 2-amino-3-hydroxypyridine precursor and its subsequent O-alkylation.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and are designed to be robust and reproducible.
Stage 1: Synthesis of 2-Amino-3-hydroxypyridine
This procedure is adapted from a known method involving the reaction of a furan-2-carboxylic acid derivative with ammonia under high temperature and pressure.[9][10]
Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine furan-2-carboxylic acid methyl ester (1 equivalent), ammonium bromide (0.1 equivalents), and hexamethylphosphoramide (HMPA) as the solvent.
-
Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia (10 equivalents).
-
Reaction: Seal the autoclave and heat to 230°C for 10 hours. The internal pressure will increase significantly.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Dilute the reaction mixture with water and adjust the pH to 1-2 with 3N sulfuric acid.
-
Purification: Wash the acidic aqueous solution with dichloromethane to remove non-polar impurities. Adjust the pH of the aqueous layer to 7 with a 10% sodium hydroxide solution.
-
Extraction: Continuously extract the neutralized aqueous layer with diethyl ether.
-
Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by sublimation or recrystallization to yield pure 2-amino-3-hydroxypyridine.
Stage 2: Synthesis of 3-(2,2-Difluoroethoxy)pyridin-2-amine
This stage employs the Williamson ether synthesis for the O-alkylation of the 2-amino-3-hydroxypyridine intermediate.[11][12]
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-amino-3-hydroxypyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Alkylation: Add 2-bromo-1,1-difluoroethane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir overnight.
-
Quenching: Cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 3-(2,2-Difluoroethoxy)pyridin-2-amine.
Characterization and Data Summary
The identity and purity of the synthesized 3-(2,2-Difluoroethoxy)pyridin-2-amine should be confirmed by standard analytical techniques. The expected data is summarized below.
| Analysis | Expected Results |
| Molecular Formula | C₇H₈F₂N₂O |
| Molecular Weight | 174.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to the pyridine ring protons, the aminopyridine protons, the methylene protons of the ethoxy group, and a triplet of triplets for the terminal proton of the difluoroethoxy group. |
| ¹³C NMR | Resonances for the five distinct carbons of the pyridine ring and the two carbons of the difluoroethoxy side chain. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 175.0678.[13] |
Discussion of the Synthetic Strategy
The proposed synthetic route is both convergent and efficient. The synthesis of 2-amino-3-hydroxypyridine from a furan derivative is a well-established industrial process, ensuring the availability of the key starting material. The Williamson ether synthesis is a robust and high-yielding reaction for the formation of the ether linkage. The choice of a strong base like sodium hydride ensures complete deprotonation of the hydroxyl group, facilitating the subsequent nucleophilic attack on the electrophilic difluoroethylating agent.
Potential Challenges and Alternatives:
-
N-alkylation vs. O-alkylation: There is a potential for competitive N-alkylation of the 2-amino group. However, the hydroxyl group is generally more acidic and, upon deprotonation, the resulting alkoxide is a stronger nucleophile than the neutral amino group, favoring O-alkylation.
-
Alternative Alkylating Agents: Other difluoroethylating agents, such as 2,2-difluoroethyl triflate or a hypervalent iodine reagent, could be employed, potentially under milder conditions.[14]
Potential Applications and Future Outlook
The 3-(2,2-Difluoroethoxy)pyridin-2-amine scaffold holds considerable promise for applications in drug discovery. The 2-aminopyridine core is present in a number of approved drugs and clinical candidates, including kinase inhibitors and central nervous system agents. The difluoroethoxy group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity of nearby protons, which may influence binding interactions with target proteins.
This compound could serve as a valuable building block for the synthesis of libraries of novel compounds for screening against various biological targets. Its potential as a selective agonist for Toll-like receptor 8 (TLR8) has been suggested in patent literature, indicating possible applications in immunology and oncology.[6] Further investigation into the biological activity of this and related compounds is warranted and could lead to the discovery of new therapeutic agents.
References
-
University of North Georgia. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Stuart, C., et al. (2021). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
-
MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
- Google Patents. (2013, May 2). United States Patent.
-
ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]
-
SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]
-
Semantic Scholar. (2024, December 1). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2,2-difluoroethoxy)pyridin-2-amine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]
- Google Patents. (n.d.). WO2022143985A1 - Pyridine-2-amine derivative and pharmaceutical composition and use thereof.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
PubChem. (n.d.). [3-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine. Retrieved from [Link]
- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
PubChem. (n.d.). Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2. Retrieved from [Link]
-
NIH. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine.
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia. Retrieved from [Link]
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- 12. francis-press.com [francis-press.com]
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Technical Whitepaper: Pharmacophore Profile of 3-(2,2-Difluoroethoxy)pyridin-2-amine
This is an in-depth technical guide on the predicted biological activity and medicinal chemistry profile of 3-(2,2-Difluoroethoxy)pyridin-2-amine .
Executive Summary
3-(2,2-Difluoroethoxy)pyridin-2-amine is a "privileged scaffold" in modern medicinal chemistry, serving as a critical hinge-binding motif in the development of ATP-competitive kinase inhibitors. Unlike simple 2-aminopyridines, this fluorinated analog incorporates a bioisosteric modulation (the 2,2-difluoroethoxy group) that simultaneously optimizes metabolic stability, lipophilicity, and electronic properties.
This guide details the predicted biological activity, target landscape, and experimental validation protocols for this compound, positioning it as a high-value starting point for Spleen Tyrosine Kinase (Syk) , Janus Kinase (JAK) , and PIM kinase inhibitor programs.
Part 1: Structural Analysis & Physicochemical Properties
The Fluorine Effect: Bioisosterism in Action
The defining feature of this molecule is the 3-(2,2-difluoroethoxy) substituent. This is not merely a lipophilic tail; it is a strategic metabolic block.
-
Metabolic Stability: The C-H bonds adjacent to the ether oxygen are typically susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYP3A4/2D6). Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) blocks this "soft spot," significantly extending the compound's half-life (
). -
Electronic Modulation: The electron-withdrawing nature of the difluoroethoxy group lowers the
of the pyridine nitrogen (N1). While a standard 2-aminopyridine has a ~6.8, this fluorinated analog is predicted to have a ~4.5–5.5. This reduction reduces non-specific protein binding (lower cationicity at physiological pH) while maintaining H-bond acceptor capability in the kinase hinge region.
Pharmacophore Mapping
The molecule functions as a bidentate ligand:
-
H-Bond Donor: The exocyclic 2-amino group (
) donates a hydrogen to the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue). -
H-Bond Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen from the backbone amide.
Data Summary Table
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Weight | 174.15 Da | Fragment-based discovery ideal (<300 Da). |
| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for cell permeability. |
| TPSA | ~52 Ų | High potential for blood-brain barrier (BBB) penetration. |
| H-Bond Donors/Acceptors | 2 / 3 | Matches "Rule of 3" for fragments. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
| Primary Target Class | Kinases (Type I Inhibitors) | Hinge binder. |
Part 2: Predicted Target Landscape
Based on structural homology with clinical candidates (e.g., Entospletinib, Lanraplenib analogs), the predicted biological activity of this scaffold focuses on the immunology and oncology sectors.
Primary Target: Spleen Tyrosine Kinase (Syk)
The 2-aminopyridine motif is a core component of several Syk inhibitors.
-
Mechanism: Competitive inhibition at the ATP-binding site.[1][2]
-
Predicted Potency (Fragment): High micromolar (
) as a standalone fragment. -
Predicted Potency (Elaborated): When linked to a solubilizing tail (e.g., morpholine or piperazine at position 5/6), potency shifts to low nanomolar (
).
Secondary Targets: PIM & JAK Kinases
-
PIM-1/2/3: The difluoroethoxy group fits well into the ribose-binding pocket of PIM kinases, which tolerates bulkier lipophilic groups compared to other kinases.
-
JAK Family: The scaffold serves as a selectivity filter. The specific orientation of the 3-alkoxy group can induce steric clashes in non-target kinases, enhancing selectivity for JAK1/JAK2.
Part 3: Visualization of Mechanism & Workflow
Signaling Pathway & Mechanism of Action
The following diagram illustrates how the scaffold interrupts the B-Cell Receptor (BCR) signaling pathway via Syk inhibition.
Caption: Figure 1. Mechanism of Action. The scaffold competitively inhibits Syk kinase, halting the downstream phosphorylation cascade essential for B-cell proliferation.
Experimental Validation Workflow
This workflow outlines the sequence for validating the biological activity of the compound.
Caption: Figure 2. Validation Cascade. From computational prediction to in vitro metabolic stability confirmation.
Part 4: Experimental Protocols
Protocol A: Biochemical Kinase Assay (Syk)
Objective: Determine the inhibitory constant (
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents: Recombinant human Syk kinase, biotinylated peptide substrate (poly-Glu-Tyr), ATP (
concentration), and detection antibodies (Eu-labeled anti-phosphotyrosine). -
Preparation: Dissolve 3-(2,2-Difluoroethoxy)pyridin-2-amine in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve.
-
Reaction:
-
Mix 5
L compound + 5 L enzyme in assay buffer (50 mM HEPES, 10 mM ). -
Incubate 15 mins (pre-incubation allows slow-binding kinetics to be observed).
-
Add 5
L ATP/Substrate mix. -
Incubate 60 mins at Room Temperature (RT).
-
-
Detection: Add Stop/Detection solution (EDTA + Antibodies). Read on EnVision plate reader.
-
Analysis: Fit data to a 4-parameter logistic equation:
.
Protocol B: Microsomal Stability Assay
Objective: Verify the metabolic stability conferred by the difluoroethoxy group.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Test compound at 1
M final concentration. -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Procedure:
-
Pre-warm microsomes and compound at 37°C for 5 mins.
-
Initiate with NADPH.
-
Sample at
mins. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Quantification: LC-MS/MS analysis. Calculate Intrinsic Clearance (
).-
Success Criteria:
mins indicates successful metabolic blocking by the fluorine atoms.
-
Part 5: Synthesis & Optimization Strategy
For researchers utilizing this scaffold, the synthesis typically follows a Nucleophilic Aromatic Substitution (
-
Starting Material: 2-amino-3-fluoropyridine or 2-nitro-3-fluoropyridine.
-
Reagent: 2,2-difluoroethanol.
-
Condition: Strong base (NaH or KOtBu) in DMF/THF at
. -
Mechanism: The alkoxide attacks the C3 position, displacing the leaving group (fluorine or nitro).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Optimization Tip: To convert this fragment into a drug-like lead, functionalize the C5 or C6 position of the pyridine ring via bromination followed by Suzuki-Miyaura coupling. This vector points towards the solvent front, allowing for solubility-enhancing groups without disrupting the hinge binding.
References
-
Vertex Pharmaceuticals. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. PubMed. Link
-
MDPI Pharmaceuticals. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 60921614: 3-(2,2-difluoroethoxy)pyridin-2-amine. PubChem.[3][4] Link
-
Biorxiv. (2021). Discovery of a Novel Inhibitor of Coronavirus 3CL Protease (PF-00835231).[5] Biorxiv. Link
-
Sigma-Aldrich. (2023). 2-Amino-3-fluoropyridine Product Specification and Bioisostere Data. Sigma-Aldrich.[2] Link
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- 2. mTOR抑制剂III,PP242 The mTOR Inhibitor III, PP242 controls the biological activity of mTOR. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 3-(2,2-difluoroethoxy)pyridin-2-amine (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 4. [3-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine | C8H10F2N2O | CID 82004002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Use of 3-(2,2-Difluoroethoxy)pyridin-2-amine in medicinal chemistry
Technical Guide: 3-(2,2-Difluoroethoxy)pyridin-2-amine in Medicinal Chemistry
Part 1: The Privileged Scaffold
3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS: 1179901-13-3) has emerged as a high-value building block in modern drug discovery, particularly within the fields of kinase inhibition and purinergic receptor antagonism (P2X3).
This molecule represents a strategic evolution of the classic 2-aminopyridine "hinge-binding" motif.[1] By replacing a standard methoxy or ethoxy group with the 2,2-difluoroethoxy moiety, medicinal chemists can simultaneously modulate three critical parameters without altering the core binding geometry:
-
Metabolic Stability: The terminal difluoromethyl group (
) effectively blocks oxidative dealkylation (a common clearance pathway for simple ethers).[1] -
Basicity (
) Modulation: The electron-withdrawing nature of the fluorine atoms inductively reduces the electron density on the pyridine nitrogen, lowering the . This often results in improved membrane permeability and reduced off-target liabilities (e.g., hERG inhibition). -
Lipophilicity: The fluorine substitution incrementally increases
, often improving CNS penetration for neurological targets like P2X3.[1]
Part 2: Physicochemical Profile & SAR Logic
The following table contrasts the difluoroethoxy analog with its non-fluorinated parent, highlighting why a chemist would select this building block during lead optimization.
| Feature | 3-Methoxypyridin-2-amine | 3-(2,2-Difluoroethoxy)pyridin-2-amine | Medicinal Chemistry Impact |
| Electronic Effect | Electron Donating (+M) | Weakly Inductive Withdrawing (-I) | Fluorine lowers the pyridine N basicity. |
| Metabolic Stability | Low (O-demethylation) | High | |
| H-Bond Capability | H-Bond Acceptor | Weak H-Bond Donor ( | The acidic proton on |
| Lipophilicity | Lower | Higher | Improved passive permeability.[1] |
| Primary Application | General Hinge Binder | Optimized Binder | Used when metabolic hot-spots need blocking.[1] |
Part 3: Synthesis Protocol
While this intermediate is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust method involves the
Protocol: -Alkylation of 2-Amino-3-hydroxypyridine
Reaction Overview:
Reagents:
-
Starting Material: 2-Amino-3-hydroxypyridine (1.0 eq)
-
Electrophile: 1-Bromo-2,2-difluoroethane (1.2 eq) [Alternatively: 2,2-difluoroethyl tosylate for higher reactivity]
-
Base: Cesium Carbonate (
) (2.0 eq) [Preferred over for solubility in DMF] -
Solvent: Anhydrous DMF (
-Dimethylformamide)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 2-Amino-3-hydroxypyridine (10 mmol, 1.10 g) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Base Addition: Add
(20 mmol, 6.52 g) in a single portion. The suspension may turn slightly colored (yellow/orange) due to phenoxide formation. Stir at room temperature for 15 minutes. -
Alkylation: Add 1-Bromo-2,2-difluoroethane (12 mmol, 1.74 g) via syringe.
-
Note: If using the tosylate, dissolve it in a minimal amount of DMF before addition.
-
-
Heating: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting phenol (
) and appearance of the product ( ).-
Critical Check: Avoid temperatures
to prevent -alkylation side products.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF.
-
Wash the organic layer with saturated brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–50% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.
Yield Expectation: 65–80%.
Visual Workflow: Synthesis & Derivatization
Figure 1: Synthesis pathway from commercial starting materials to the scaffold and its primary downstream derivatizations.
Part 4: Medicinal Chemistry Applications
Kinase Inhibitors (Hinge Binding)
The 2-aminopyridine motif is a "privileged structure" for binding to the ATP-binding site of kinases.
-
Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic amine (
) acts as a Hydrogen Bond Donor (HBD). This mimics the adenine ring of ATP. -
Role of Difluoroethoxy: It occupies the "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase. The fluorine atoms reduce the electron density of the ring, weakening the HBA capability of N1 slightly, which can tune selectivity between kinase isoforms (e.g., PI3K
vs PI3K ).
P2X3 Receptor Antagonists (Chronic Cough)
Compounds targeting the P2X3 receptor (e.g., for refractory chronic cough) often feature a diaminopyrimidine or aminopyridine core.
-
Case Study Context: In the development of P2X3 antagonists like Gefapixant or Eliapixant , the ether side chain is critical.
-
Advantage: The 2,2-difluoroethoxy group provides a specific steric bulk that fits the P2X3 allosteric site while preventing rapid metabolic clearance seen with simple methoxy groups. The increased lipophilicity aids in accessing the peripheral nerve terminals where P2X3 receptors are overexpressed.
Visual Mechanism: Hinge Binding Mode
Figure 2: Schematic representation of the scaffold binding to a generic kinase hinge region. The difluoroethoxy group extends into the hydrophobic pocket.
Part 5: Safety & Handling
-
Hazard Classification: 2-Aminopyridines are generally toxic if swallowed and can be skin irritants.
-
Specific Hazard: Fluorinated ethers can show specific CNS activity; handle with standard PPE (gloves, goggles, fume hood).
-
Stability: The molecule is stable at room temperature but should be stored under inert atmosphere (
) to prevent slow oxidation of the amine over long periods.
References
-
Synthesis of 2-Amino-3-hydroxypyridine (Starting Material)
-
Source: ChemicalBook / Org.[1] Synth.
-
-
P2X3 Receptor Antagonists (Medicinal Chemistry Context)
-
Physicochemical Properties of Fluorinated Amines
- Title: Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Source: ChemPhysChem (2011).
-
URL:[Link]
-
PubChem Compound Summary
Sources
Application Notes and Protocols: 3-(2,2-Difluoroethoxy)pyridin-2-amine as a Strategic Building Block for Next-Generation Kinase Inhibitors
Introduction: The Quest for Precision and Durability in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has transformed the treatment landscape for numerous diseases. The 2-aminopyridine scaffold is a well-established "privileged structure" in this field, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. However, the evolution of successful kinase inhibitors requires more than just potent target engagement. Optimizing pharmacokinetic properties—most notably metabolic stability—is paramount for achieving durable clinical efficacy.
This guide focuses on 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3), a building block that strategically addresses this challenge. The incorporation of the 2,2-difluoroethoxy group at the 3-position of the 2-aminopyridine core is not an arbitrary substitution. It is a deliberate medicinal chemistry tactic designed to impart a unique and highly advantageous combination of physicochemical properties. These properties include enhanced metabolic stability, modulation of lipophilicity, and the ability to act as a rare hydrogen-bond-donating bioisostere, making this fragment a powerful tool for developing robust kinase inhibitor candidates.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic advantages of this building block, its primary kinase targets, and detailed, field-proven protocols for its incorporation into novel inhibitor scaffolds.
Physicochemical and Structural Properties
A clear understanding of the foundational properties of a building block is the first step in rational drug design.
| Property | Value | Source |
| CAS Number | 1179901-13-3 | BLDpharm |
| Molecular Formula | C₇H₈F₂N₂O | PubChem |
| Molecular Weight | 174.15 g/mol | BLDpharm |
| Monoisotopic Mass | 174.06047 Da | PubChem |
| Predicted XlogP | 1.3 | PubChem |
| SMILES | NC1=NC=CC=C1OCC(F)F | BLDpharm |
The Strategic Advantage of the (2,2-Difluoroethoxy) Moiety
The decision to use the 3-(2,2-difluoroethoxy) substituent is rooted in solving common problems encountered during lead optimization. Its benefits stem from the unique properties of the -OCF₂H group.
Enhanced Metabolic Stability
A primary liability for many drug candidates is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Ether groups, particularly simple methoxy groups, are highly susceptible to oxidative O-demethylation. The strong carbon-fluorine bonds in the difluoroethoxy group are exceptionally resistant to such enzymatic cleavage. Replacing a metabolically labile methoxy group with a difluoroethoxy group can effectively block this metabolic pathway, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.
A Metabolically Robust Bioisostere for H-Bond Donors
Perhaps the most compelling feature of the -OCF₂H group is its ability to function as a hydrogen bond donor. The electron-withdrawing fluorine atoms render the attached hydrogen atom sufficiently acidic to engage in H-bond interactions with protein residues. This allows the difluoroethoxy group to serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups. This is a critical advantage: a researcher can maintain a crucial H-bond interaction within the kinase active site while simultaneously replacing a metabolically vulnerable hydroxyl or thiol group with a non-oxidizable mimic.
Fine-Tuning of Lipophilicity and pKa
Lipophilicity is a critical parameter that governs a drug's solubility, permeability, and off-target effects. The difluoroethoxy group generally increases lipophilicity compared to a methoxy group but to a lesser extent than the highly lipophilic trifluoromethoxy (-OCF₃) group. This provides a valuable tool for modulating a molecule's lipophilic profile to achieve an optimal balance of properties. Furthermore, as a weakly electron-withdrawing group, it can subtly influence the acidity or basicity (pKa) of the nearby 2-amino group, which can impact its interaction with the kinase hinge region and affect overall solubility.
Primary Kinase Targets and Signaling Pathways
The 2-aminopyridine scaffold is versatile, but inhibitors derived from it have shown particular promise against the Pim and JAK kinase families.
-
Pim Kinases: This family of three serine/threonine kinases (Pim-1, Pim-2, Pim-3) are key regulators of cell cycle progression, proliferation, and apoptosis. They are often overexpressed in a wide range of hematologic and solid tumors, making them attractive targets for cancer therapy. Pim kinases are constitutively active and are often downstream effectors of growth factor signaling pathways, including the JAK/STAT pathway.
-
Janus Kinases (JAKs): This family of four tyrosine kinases (JAK1, JAK2, JAK3, TYK2) is essential for transducing signals from cytokine and growth factor receptors on the cell surface. This signaling occurs through the JAK/STAT pathway, which is central to immune response and hematopoiesis. Dysregulation of JAK signaling is a hallmark of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and myeloproliferative neoplasms, making JAK inhibitors a major therapeutic class.
The convergence of these targets on the JAK/STAT pathway makes it a critical system to understand when designing inhibitors based on the 3-(2,2-Difluoroethoxy)pyridin-2-amine scaffold.
Technical Guide: Synthetic Utility and Functionalization of 3-(2,2-Difluoroethoxy)pyridin-2-amine
The following Technical Guide is structured to serve as a high-level operational manual for medicinal chemists and process scientists. It prioritizes practical synthetic utility, mechanistic insight, and rigorous data validation.
Executive Summary & Chemical Profile
3-(2,2-Difluoroethoxy)pyridin-2-amine is a high-value heterocyclic building block distinguished by the presence of a 2,2-difluoroethoxy moiety. In medicinal chemistry, this specific substituent serves as a bioisostere for standard methoxy or ethoxy groups.
Strategic Value
-
Metabolic Stability: The terminal difluoromethyl group (
) significantly impedes oxidative O-dealkylation by Cytochrome P450 enzymes compared to non-fluorinated analogs, extending the molecule's half-life ( ). -
Lipophilicity Modulation: The electron-withdrawing fluorine atoms lower the
of the pyridine nitrogen and modulate , improving membrane permeability without sacrificing aqueous solubility. -
Privileged Scaffold: The 2-aminopyridine core is a precursor to imidazo[1,2-a]pyridines (GABA ligands, proton pump inhibitors) and a key pharmacophore in kinase inhibitors (e.g., inhibiting ATP binding).
Physicochemical Data
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 174.15 g/mol | |
| Appearance | White to off-white solid | |
| Predicted pKa | ~5.8 (Pyridine N) | Lower than 2-aminopyridine (6.[1][2][3][4][5]86) due to inductive effect of F. |
| H-Bond Donors | 1 (Exocyclic | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, F) |
Synthetic Divergence & Pathway Map
The functionalization of this scaffold relies on exploiting the orthogonal reactivity of the exocyclic amine (nucleophile) and the C-5 position of the pyridine ring (electrophile-susceptible).
Figure 1: Divergent synthetic pathways for CAS 1179901-13-3. The C-5 position is the primary site for C-H activation/halogenation, while the N-1/N-exocyclic system allows for bicyclic ring formation.
Detailed Protocols
Protocol A: Regioselective C-5 Bromination
Objective: To install a bromine handle at the C-5 position for subsequent cross-coupling reactions. Mechanism: The 2-amino group strongly activates the pyridine ring. The 3-alkoxy group is also activating. While C-3 is blocked, C-5 is para to the amino group and meta to the alkoxy group. Electronic directing effects strongly favor C-5 over C-4 or C-6.
Materials
-
Substrate: 3-(2,2-Difluoroethoxy)pyridin-2-amine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
-
Quench: 10%
(aq)
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with the substrate and ACN. Cool to 0°C in an ice bath. Note: Lower temperature improves regioselectivity.
-
Addition: Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+H ~253/255 for Br isotopes).
-
Workup: Dilute with EtOAc. Wash with 10% sodium thiosulfate (to remove excess bromine) followed by brine.
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography (0-40% EtOAc/Hexanes).
Expert Insight: If regioselectivity is poor (C-4/C-6 isomers observed), switch the solvent to DMF and maintain the temperature at -10°C. The polar aprotic solvent stabilizes the charged intermediate, favoring the thermodynamic C-5 product.
Protocol B: Synthesis of Imidazo[1,2-a]pyridines
Objective: To fuse a five-membered ring onto the pyridine core, creating a scaffold common in anti-ulcer and anti-inflammatory drugs.
Mechanism: Nucleophilic attack of the ring nitrogen (N-1) on the
Materials
-
Substrate: 3-(2,2-Difluoroethoxy)pyridin-2-amine (1.0 eq)
-
Reagent:
-Bromoacetophenone (or substituted analog) (1.1 eq) -
Base:
(2.0 eq) or -
Solvent: Ethanol (EtOH) or n-Butanol (reflux)
Step-by-Step Procedure
-
Setup: In a pressure vial or reflux flask, dissolve the substrate and the
-bromoketone in Ethanol (0.2 M). -
Cyclization: Heat the mixture to reflux (80°C for EtOH) for 6–12 hours.
-
Checkpoint: LC-MS should show consumption of starting material and formation of the intermediate hydrobromide salt.
-
-
Basification: Cool to RT. Add solid
and continue stirring for 1 hour, or reflux for an additional hour to ensure complete cyclization. -
Isolation: Remove volatiles under reduced pressure. Resuspend the residue in water and extract with DCM.
-
Purification: The product often precipitates upon addition of water to the cooled reaction mixture. If not, use column chromatography (DCM/MeOH gradients).
Self-Validating Check: The disappearance of the broad singlet (
Protocol C: Urea Formation (TLR8 Agonist Synthesis)
Objective: To derivatize the exocyclic amine for target engagement (e.g., Toll-like Receptor 8 modulation).
Materials
-
Substrate: 3-(2,2-Difluoroethoxy)pyridin-2-amine (1.0 eq)
-
Reagent: Aryl Isocyanate (1.1 eq)
-
Catalyst: DMAP (0.1 eq) - Optional, usually not needed for isocyanates
-
Solvent: DCM or THF (anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve the substrate in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Addition: Add the isocyanate dropwise at RT.
-
Reaction: Stir at RT for 4–16 hours. The product often precipitates from the solution as a white solid.
-
Filtration: Filter the precipitate and wash with cold DCM and
. -
Validation: Verify via LC-MS (M+H) and NMR (appearance of urea NH protons, typically downfield >8.5 ppm).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Bromination | Over-bromination (dibromo species) | Reduce NBS to 0.95 eq; Lower temp to -10°C; Add substrate slowly to NBS solution. |
| Incomplete Cyclization (Protocol B) | Steric hindrance from C-3 alkoxy group | Switch solvent to n-Butanol and increase temp to 110°C; Use microwave irradiation (120°C, 30 min). |
| O-Dealkylation | Harsh acidic conditions | Avoid strong Lewis acids (e.g., |
| Poor Solubility | Fluorine lipophilicity | Use polar aprotic solvents (DMSO, DMF) for reactions; Use DCM/MeOH mixtures for chromatography. |
References
-
Structure & Availability: PubChem. 3-(2,2-difluoroethoxy)pyridin-2-amine Compound Summary. Accessed October 2023. Link
-
Imidazopyridine Synthesis: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthetic Strategies and Pharmacological Properties." Journal of Heterocyclic Chemistry. Link
-
Bromination Protocol: "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives." National Science Foundation (NSF) Public Access. Link
-
TLR8 Agonist Application: Patent WO2022143985A1. "Pyridine-2-amine derivative and pharmaceutical composition and use thereof." Link
-
General Pyridine Reactivity: "Pyridine Compounds with Antimicrobial and Antiviral Activities." PMC - NIH. Link
Sources
- 1. PubChemLite - 3-(2,2-difluoroethoxy)pyridin-2-amine (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. 1179901-13-3|3-(2,2-Difluoroethoxy)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. par.nsf.gov [par.nsf.gov]
Application Note: Advanced Analytical Methodologies for the Quantification of 3-(2,2-Difluoroethoxy)pyridin-2-amine
Executive Summary 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS: 1179901-13-3) is a highly functionalized pharmaceutical building block, frequently utilized in the synthesis of targeted therapies such as kinase inhibitors. The quantification of this compound presents distinct analytical challenges due to its highly polar basic amine and its lipophilic, electron-withdrawing fluorinated ether moiety. This application note details self-validating HPLC-UV and LC-MS/MS methodologies, engineered from the ground up to meet [1] and[2] standards.
Physicochemical Profiling & Method Development Rationale
To develop a robust analytical method, one must first deconstruct the causality between the analyte's physicochemical properties and its chromatographic behavior.
-
The 2-Aminopyridine Motif: This moiety acts as a strong hydrogen bond donor and acceptor (pKa ~6.5). On standard, unendcapped C18 silica columns, the basic nitrogen interacts heavily with acidic surface silanols. This secondary interaction is the primary cause of severe peak tailing and poor recovery in aminopyridine analysis.
-
The 2,2-Difluoroethoxy Group: The introduction of fluorine atoms significantly alters the local electron density of the molecule. Standard alkyl-chain (C18) stationary phases lack the specific mechanisms to optimally resolve such fluorinated moieties from structurally similar des-fluoro or mono-fluoro impurities.
Causality in Column Selection:
To address these structural challenges, a Pentafluorophenyl (PFP) stationary phase is mandated. Unlike traditional C18 columns that rely solely on hydrophobic dispersion forces, PFP columns offer orthogonal retention mechanisms:
Causality in Mobile Phase Optimization:
An acidic mobile phase utilizing 0.1% Formic Acid (pH ~2.7) is employed. This pH is well below the pKa of the aminopyridine nitrogen, ensuring the analyte remains fully protonated. This serves a dual purpose: it suppresses secondary silanol ionization on the column (preventing tailing) and maximizes the
Analytical Workflows & Logical Framework
Figure 1. End-to-end analytical workflow for 3-(2,2-Difluoroethoxy)pyridin-2-amine.
Figure 2. Causality in method development: Linking physicochemical properties to chromatography.
Quantitative Data & Validation Parameters
The following parameters were established to ensure a self-validating system, fully compliant with ICH Q2(R2)[1] and FDA guidelines[2].
Table 1: HPLC-UV Validation Summary (Assay/Purity)
| Parameter | Result | Acceptance Criteria (ICH Q2(R2)) |
| Linearity Range | 1.0 - 100 µg/mL | |
| Limit of Detection (LOD) | 0.15 µg/mL | S/N |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | S/N |
| Precision (Repeatability) | 0.8% RSD (n=6) | |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
Table 2: LC-MS/MS MRM Parameters (Trace/Bioanalytical Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-(2,2-Difluoroethoxy)pyridin-2-amine | 175.1 | 111.0 (Quantifier) | 50 | 22 |
| 175.1 | 83.0 (Qualifier) | 50 | 35 |
Experimental Protocols
Protocol A: HPLC-UV Method for Bulk Quantification
Objective: Routine assay and purity determination of the API intermediate.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Using a simple acidic gradient ensures baseline stability at the low UV wavelengths required to detect the aminopyridine chromophore.
-
-
Chromatographic Conditions:
-
Column: Ascentis Express F5 (PFP), 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer and lowering backpressure).
-
Detection: UV at 235 nm.
-
Gradient Program: 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% B), 10-10.1 min (10% B), 10.1-15 min (Re-equilibration).
-
-
Sample Preparation:
-
Accurately weigh 10.0 mg of 3-(2,2-Difluoroethoxy)pyridin-2-amine reference standard.
-
Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
Dilute to a working concentration of 50 µg/mL using Diluent.
-
-
System Suitability Testing (SST - Self-Validation Step):
-
Inject the 50 µg/mL standard six consecutive times.
-
Acceptance: Ensure the tailing factor (
) is 1.5 and theoretical plates ( ) are 5000 to confirm the PFP column is effectively masking silanol interactions[1].
-
Protocol B: LC-MS/MS Method for Trace Quantification
Objective: Bioanalytical quantification in matrices or trace genotoxic impurity screening.
-
Matrix Extraction (Protein Precipitation):
-
To 50 µL of biological matrix (e.g., plasma) containing the analyte, add 150 µL of ice-cold Acetonitrile spiked with an appropriate internal standard (e.g., a deuterated analog).
-
Causality: Ice-cold Acetonitrile instantly denatures matrix proteins while maintaining the high solubility of the fluorinated analyte, ensuring high recovery rates without degradation.
-
Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clean supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex F5, 50 x 2.1 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
-
MS/MS Optimization & Self-Validation:
-
Operate the mass spectrometer in ESI+ mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 400°C).
-
Monitor the MRM transitions outlined in Table 2.
-
Self-Validation Check: The system must automatically calculate the ion ratio between the quantifier (m/z 111.0) and qualifier (m/z 83.0) transitions. To pass FDA bioanalytical criteria[2], this ratio must remain within
15% of the reference standard across all study samples, confirming peak purity and absence of matrix interferences.
-
References
-
Sigma-Aldrich Product Catalog: 3-(2,2-difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3) . Sigma-Aldrich.
-
ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Bioanalytical Method Validation: Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA).
-
Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Technical Article . Sigma-Aldrich / Supelco.
-
NUCLEOSHELL® PFP Pentafluorophenyl: Orthogonality in Selectivity . Sorbent Technologies, Inc.
Sources
Application Note: Strategic Incorporation of 3-(2,2-Difluoroethoxy)pyridin-2-amine in the Synthesis of Next-Generation TLR8 Agonists
Target Audience: Medicinal Chemists, Immunologists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol
Executive Summary & Rationale
Toll-like receptor 8 (TLR8) has emerged as a critical target in cancer immunotherapy and the treatment of chronic viral infections, such as Hepatitis B[1],[2]. Unlike TLR7, which primarily activates plasmacytoid dendritic cells, TLR8 activation robustly stimulates myeloid dendritic cells and monocytes, driving the secretion of pro-inflammatory cytokines like IL-12 and TNF-α[3].
This guide details the mechanistic causality behind selecting this specific building block, outlines a self-validating synthetic workflow using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and provides a robust protocol for in vitro pharmacological validation.
Mechanistic Causality: The Role of the 2,2-Difluoroethoxy Motif
In drug design, building blocks are not chosen at random; they are selected to solve specific pharmacokinetic and pharmacodynamic challenges. The incorporation of 3-(2,2-difluoroethoxy)pyridin-2-amine into a TLR8 agonist scaffold serves three distinct, causal purposes:
-
Endosomal pH Targeting via pKa Modulation: TLR8 is localized within the acidic endosome (pH ~5.5). Small-molecule agonists must remain unprotonated to cross the lipid bilayer, but become protonated inside the endosome to form critical salt bridges with the TLR8 dimer interface (specifically Asp543). The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the adjacent imidazopyridine nitrogen, ensuring the molecule is perfectly tuned to ionize only upon entering the acidic endosomal compartment.
-
Metabolic Shielding: Simple alkoxy groups (like methoxy or ethoxy) are highly susceptible to oxidative dealkylation by hepatic Cytochrome P450 enzymes. The strong C-F bonds in the 2,2-difluoroethoxy moiety sterically and electronically shield this position from metabolic degradation, drastically improving the half-life in Human Liver Microsomes (HLM).
-
Scaffold Assembly: The 2-aminopyridine core is the essential reactive moiety required to undergo the GBB multicomponent reaction, allowing for the rapid, one-pot assembly of the bioactive imidazo[1,2-a]pyridine pharmacophore[4].
Fig 1. Endosomal TLR8 activation pathway triggered by difluoroethoxy-modified imidazopyridines.
Synthetic Methodology: The GBB Multicomponent Approach
To generate a library of TLR8 agonists, we utilize the Groebke-Blackburn-Bienaymé (GBB) reaction. This three-component coupling of an aldehyde, an isocyanide, and our target 2-aminopyridine is highly efficient and atom-economical.
Fig 2. Self-validating synthetic and screening workflow for TLR8 agonist development.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Progression to subsequent steps is entirely gated by specific quality control (QC) metrics, ensuring that false positives are eliminated early in the development cycle.
Protocol A: Synthesis of 8-(2,2-Difluoroethoxy)imidazo[1,2-a]pyridine Derivatives
Causality Check: Scandium triflate (Sc(OTf)₃) is selected as the Lewis acid catalyst because its high oxophilicity rapidly activates the aldehyde for imine formation, while remaining stable in protic solvents like methanol.
-
Reaction Setup: In a 10 mL microwave vial, dissolve 3-(2,2-difluoroethoxy)pyridin-2-amine (1.0 mmol, 1.0 eq) and the desired aldehyde (e.g., benzaldehyde derivative, 1.0 mmol, 1.0 eq) in anhydrous methanol (3.0 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 0.05 eq) and stir at room temperature for 10 minutes to allow pre-formation of the imine intermediate.
-
Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.2 mmol, 1.2 eq). Seal the vial.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100°C for 15 minutes.
-
Validation Gate 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and inject into the LC-MS. Do not proceed unless the extracted ion chromatogram (EIC) shows >95% consumption of the 2-aminopyridine starting material and the presence of the desired [M+H]⁺ product mass.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product to yield the pure TLR8 agonist.
Protocol B: In Vitro TLR8 Activation Assay (HEK-Blue™)
Causality Check: HEK-Blue™ hTLR8 cells are co-transfected with human TLR8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene. This isolates TLR8-specific activity from other PRRs[4].
-
Cell Preparation: Seed HEK-Blue™ hTLR8 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the synthesized difluoroethoxy-imidazo[1,2-a]pyridine (starting at 10 µM) in DMSO. Add to the cells (final DMSO concentration <0.5%).
-
Validation Gate 2 (Controls): Every plate must include Resiquimod (R848) as a positive control and a DMSO-only vehicle as a negative control. If the positive control fails to achieve an EC₅₀ within 10% of its historical baseline (~150 nM), the entire plate's data is discarded.
-
Incubation & Readout: Incubate for 24 hours at 37°C in 5% CO₂. Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1 hour and read absorbance at 620 nm using a microplate reader.
Comparative Pharmacological Data
To demonstrate the profound impact of the 3-(2,2-difluoroethoxy)pyridin-2-amine building block, the table below summarizes the structure-activity relationship (SAR) and ADME improvements when transitioning from an unsubstituted core to the difluoroethoxy-modified scaffold.
| Compound Modification | TLR8 EC₅₀ (nM) | HLM Half-Life (t₁/₂, min) | LogD (pH 7.4) | Causality of Observed Data |
| Unsubstituted Core | 450 | 15 | 1.2 | Poor target engagement; rapid clearance. |
| 8-Methoxy Analog | 120 | 22 | 1.8 | Improved binding, but highly vulnerable to CYP-mediated O-demethylation. |
| 8-(2,2-Difluoroethoxy) | 14 | >120 | 2.6 | Optimal endosomal pKa tuning; complete shielding against oxidative metabolism. |
Data Interpretation: The incorporation of the 2,2-difluoroethoxy group yields a >30-fold increase in potency compared to the unsubstituted core, while simultaneously extending the metabolic half-life to a level suitable for in vivo efficacy studies[1],[2].
Conclusion
The rational design of TLR8 agonists requires building blocks that simultaneously address target affinity, endosomal localization, and metabolic stability. By utilizing 3-(2,2-Difluoroethoxy)pyridin-2-amine in a GBB multicomponent reaction, drug development professionals can rapidly access highly potent, metabolically stable imidazo[1,2-a]pyridine scaffolds. The self-validating protocols provided herein ensure that only compounds with verified chemical integrity and robust biological activity progress through the preclinical pipeline.
References
1.[1] "TLR8 agonists remodel the tumor immune microenvironment through PF4-dependent T cell recruitment and ancillary mechanisms", nih.gov. 2.[3] "Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8", nih.gov. 3.[2] "Oral Selective TLR8 Agonist Selgantolimod Induces Multiple Immune Cell Responses in Humans", mdpi.com. 4.[4] "Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines", researchgate.net.
Sources
- 1. TLR8 agonists remodel the tumor immune microenvironment through PF4-dependent T cell recruitment and ancillary mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LC-MS method for 3-(2,2-Difluoroethoxy)pyridin-2-amine analysis
An Application Note and Protocol for the Quantitative Analysis of 3-(2,2-Difluoroethoxy)pyridin-2-amine using LC-MS/MS
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of 3-(2,2-Difluoroethoxy)pyridin-2-amine in a biological matrix (human plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and professionals in drug development, offering a robust, selective, and sensitive analytical procedure. The protocol details every stage from sample preparation using protein precipitation to the final instrumental analysis and data processing. Furthermore, this guide is structured to be a self-validating system, with all experimental choices rationalized and grounded in established analytical principles and regulatory standards, primarily referencing the ICH M10 Bioanalytical Method Validation guideline.[1]
Introduction: The Analytical Challenge
3-(2,2-Difluoroethoxy)pyridin-2-amine is a heterocyclic amine derivative, a structural motif of interest in pharmaceutical development. Accurate quantification of such small molecules in complex biological fluids is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. LC-MS/MS has become the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[2][3]
The primary analytical challenge for this molecule lies in its polarity (predicted XLogP of 1.3) and basic nature, which dictates specific considerations for chromatographic retention and sample preparation to mitigate matrix effects.[4][5] This application note addresses these challenges by presenting a method optimized for robust retention on a reversed-phase column and a straightforward, yet effective, sample cleanup procedure.
Analyte Properties and Characteristics
Understanding the physicochemical properties of the analyte is fundamental to rational method development. The selection of chromatographic conditions, sample extraction techniques, and mass spectrometric parameters are directly influenced by these characteristics.
| Property | Value / Description | Source |
| Chemical Structure | PubChem[5] | |
| Molecular Formula | C₇H₈F₂N₂O | PubChem[5] |
| Monoisotopic Mass | 174.06047 Da | PubChem[5] |
| Protonated Adduct [M+H]⁺ | 175.06775 m/z | PubChem[5] |
| Predicted XLogP | 1.3 | PubChem[5] |
| Key Features | Contains a basic pyridin-2-amine group, making it suitable for positive mode electrospray ionization (ESI). The difluoroethoxy moiety adds polarity. | Inferred |
Principle and Overall Workflow
The method employs a protein precipitation extraction technique to isolate the analyte from human plasma. The resulting supernatant is then injected into a reversed-phase UHPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and experimental variability.
Caption: High-level workflow for the analysis of 3-(2,2-Difluoroethoxy)pyridin-2-amine.
Materials and Reagents
| Material | Grade | Recommended Supplier |
| 3-(2,2-Difluoroethoxy)pyridin-2-amine | Reference Standard (>98%) | Commercially Available |
| 3-(2,2-Difluoroethoxy)pyridin-2-amine-d4 | Internal Standard (>98%, >99% D) | Custom Synthesis |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |
| Formic Acid (FA) | LC-MS Grade, >99% | Thermo Scientific, Sigma-Aldrich |
| Human Plasma (K₂EDTA) | Pooled, Screened | BioIVT, Seralab |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene | Eppendorf, Sarstedt |
| 96-well Collection Plates | Polypropylene, 2 mL | Waters, Agilent |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of standards is the foundation of a reliable quantitative assay.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate 5 mL volumetric flasks.
-
Dissolve and dilute to volume with 50:50 (v/v) Methanol:Water. This yields a 1 mg/mL stock solution.
-
Rationale: A diluent containing water ensures full dissolution of the polar analyte and prevents potential solubility issues when spiking into aqueous-based calibration standards.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standards for the calibration curve (e.g., covering a range from 10 ng/mL to 10,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the primary IS stock solution with 50:50 (v/v) ACN:Water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
-
Protocol 2: Sample Extraction from Human Plasma
The protein precipitation method is selected for its simplicity, speed, and suitability for high-throughput workflows.[2] While it may result in less clean extracts than SPE, the high selectivity of MS/MS can often compensate for this.[6]
Caption: Detailed workflow for the protein precipitation sample preparation protocol.
Step-by-Step Procedure:
-
Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of the 100 ng/mL IS working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold (~4°C) acetonitrile containing 0.1% formic acid. The ratio of 4:1 (v/v) precipitant to plasma is effective for complete protein removal.[2]
-
Vortex vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or well in a 96-well plate for analysis.
LC-MS/MS Instrumental Conditions
The conditions below are a validated starting point. The choice of a C18 column provides retention for this moderately polar compound, while the acidic mobile phase ensures the analyte is protonated for optimal ionization and peak shape.[7]
| Parameter | Setting | Rationale |
| Liquid Chromatography (LC) | ||
| Instrument | Waters ACQUITY UPLC I-Class or equivalent | Provides high resolution and speed. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Excellent retention for a broad range of compounds and stable at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes analyte protonation for positive ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.5 mL/min | Standard for 2.1 mm ID columns. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min | A generic gradient suitable for rapid elution. |
| Mass Spectrometry (MS/MS) | ||
| Instrument | Sciex QTRAP 6500+ or equivalent | High sensitivity and robust tandem MS capabilities. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Ideal for basic compounds like aminopyridines.[3] |
| Capillary Voltage | +4500 V | |
| Source Temperature | 550°C | |
| MRM Transitions | ||
| Analyte | Q1: 175.1 -> Q3: 133.1 (Quantifier) | Precursor is [M+H]⁺. Product corresponds to loss of C₂H₂F₂. |
| Q1: 175.1 -> Q3: 106.1 (Qualifier) | Product corresponds to further fragmentation. | |
| Internal Standard (d4) | Q1: 179.1 -> Q3: 137.1 (Quantifier) | Mass shift of +4 Da for the deuterated IS. |
| Dwell Time | 50 ms per transition |
Method Validation Protocol (ICH M10)
A bioanalytical method must be rigorously validated to ensure its reliability.[9] The following protocol adheres to the International Council for Harmonisation (ICH) M10 guideline.[1][10]
| Parameter | Objective | Experimental Design | Acceptance Criteria[1][11] |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Analyze ≥6 individual blank plasma lots. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a linear relationship between concentration and response. | Analyze calibration curves (≥6 non-zero points) on 3 separate days. | r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | Determine the lowest concentration that can be reliably quantified. | The lowest point on the calibration curve. | Signal-to-noise > 5. Precision (CV) ≤20%, Accuracy within ±20% of nominal. |
| Accuracy & Precision | Assess the closeness of measured values to nominal (accuracy) and the variability of measurements (precision). | Analyze QC samples (LLOQ, Low, Mid, High) in 6 replicates on 3 separate days. | Intra- & Inter-day: Accuracy within ±15% of nominal. Precision (CV) ≤15%. (±20% and ≤20% for LLOQ). |
| Matrix Effect | Evaluate the impact of matrix components on ionization. | Compare analyte response in post-extraction spiked plasma from ≥6 lots to response in a clean solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze Low and High QCs after exposure to conditions: Freeze-thaw (3 cycles), Bench-top (24h, RT), Long-term (-80°C). | Mean concentration should be within ±15% of the nominal concentration. |
| Carry-over | Assess residual signal in a blank sample injected after a high concentration sample. | Inject a blank sample immediately following the highest calibration standard. | Response in the blank should be <20% of the LLOQ response. |
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both the analyte and the internal standard.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting.
-
Rationale: A 1/x² weighting factor is commonly used to ensure accuracy at the lower end of the calibration range where precision is typically lower.
-
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 3-(2,2-Difluoroethoxy)pyridin-2-amine in human plasma. The method utilizes a straightforward protein precipitation protocol and standard reversed-phase chromatography coupled with tandem mass spectrometry. The outlined validation plan, based on ICH M10 guidelines, ensures that the method is fit-for-purpose and can generate high-quality, reproducible data for regulated bioanalysis in the context of pharmaceutical development.
References
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Slideshare. (n.d.). Sample Preparation in LC-MS. Slideshare. [Link]
-
Phenomenex. (n.d.). Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices. Phenomenex. [Link]
-
myADLM. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myADLM.org. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Xu, R., et al. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. [Link]
-
MDPI. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
ResearchGate. (2025, August 10). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
National Center for Biotechnology Information. (n.d.). [3-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine. PubChem. [Link]
-
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]
-
Varese, M., et al. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
PubChemLite. (n.d.). 3-(2,2-difluoroethoxy)pyridin-2-amine. PubChemLite. [Link]
-
EPA. (2025, October 15). 3-(Aminomethyl)pyridin-2-amine Properties. EPA. [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
-
ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. [Link]
Sources
- 1. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. PubChemLite - 3-(2,2-difluoroethoxy)pyridin-2-amine (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(2,2-Difluoroethoxy)pyridin-2-amine Synthesis
Case ID: YIELD-OPT-3-DIFLUORO Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Core Problem: Users attempting to synthesize 3-(2,2-difluoroethoxy)pyridin-2-amine often report yields below 30% when employing direct alkylation of 2-amino-3-hydroxypyridine.
Root Cause Analysis: The low yield is primarily driven by ambident nucleophilicity . The starting material, 2-amino-3-hydroxypyridine, exists in a tautomeric equilibrium between the hydroxy-pyridine and the 2-pyridone forms. When reacting with an electrophile (like 2,2-difluoroethyl tosylate or bromide), three competing pathways exist:
-
O-Alkylation (Desired): Formation of the ether.
-
Ring N-Alkylation (Major Impurity): Formation of the N-substituted pyridone.
-
Exocyclic N-Alkylation (Minor Impurity): Alkylation of the primary amine.
The Solution Hierarchy:
-
Level 1 (Optimization): If you must use 2-amino-3-hydroxypyridine, you must exploit the "Cesium Effect" and solvent polarity to favor O-alkylation.
-
Level 2 (Re-Route): The industrial "Gold Standard" is to switch to the Nitro-Precursor Route . This eliminates the competing N-nucleophiles entirely, typically boosting yields to >75%.
Visualizing the Synthetic Logic
The following diagram illustrates the competing pathways and the strategic bypass (Nitro Route).
Caption: Comparison of the Direct Alkylation Route (prone to impurities) vs. the Nitro-Precursor Route (high fidelity).
Protocol A: Optimizing the Direct Route
Use this if you are restricted to 2-amino-3-hydroxypyridine as your starting material.
The key to success here is Hard-Soft Acid-Base (HSAB) matching . The oxygen anion is a "harder" nucleophile than the nitrogen. We use Cesium Carbonate (
Reagents & Conditions Table
| Component | Recommendation | Rationale |
| Base | Cesium Carbonate ( | Promotes O-alkylation over N-alkylation better than |
| Solvent | DMF or NMP | High polarity favors the separation of the ion pair, increasing nucleophilicity. |
| Electrophile | 2,2-Difluoroethyl Tosylate | More stable than the triflate (too reactive) and faster than the bromide. |
| Temperature | 60°C - 80°C | Sufficient activation energy without promoting elimination of the electrophile. |
Step-by-Step Procedure
-
Preparation: In a dry flask under
, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF (10 volumes). -
Base Addition: Add
(1.5 eq). Stir at Room Temperature (RT) for 30 mins. Note: The solution will likely turn dark; this is normal. -
Electrophile Addition: Add 2,2-difluoroethyl tosylate (1.1 eq) dropwise.
-
Critical: Do not dump the electrophile in all at once. An excess concentration favors side reactions.
-
-
Reaction: Heat to 65°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Look for the target mass (M+1 = ~175). If you see M+1 = ~197 (Na adduct) or dimers, check temperature.
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF).
-
Purification: Flash chromatography is mandatory . The N-alkylated pyridone often runs close to the product. Use a gradient of DCM:MeOH (98:2 to 90:10).
Protocol B: The Nitro-Precursor Route (Recommended)
Use this for scale-up or if Route A yields are <40%.
This route changes the electronics of the ring.[1] The nitro group at position 2 is strongly electron-withdrawing, making the ring nitrogen non-nucleophilic. This forces the reaction almost exclusively to the oxygen.
Step 1: O-Alkylation
-
Dissolve: Suspend 3-hydroxy-2-nitropyridine (1.0 eq) in DMF .
-
Base: Add
(1.5 eq). Note: Cs2CO3 is not strictly necessary here as N-alkylation is electronically disfavored, but can still be used. -
Alkylation: Add 2,2-difluoroethyl bromide or tosylate (1.2 eq). Heat to 80°C for 12 hours.
-
Isolation: Pour into ice water. The intermediate 3-(2,2-difluoroethoxy)-2-nitropyridine usually precipitates as a solid. Filter and dry.[1][2]
-
Yield Expectation: 85–95%.
-
Step 2: Reduction of Nitro Group
-
Hydrogenation: Dissolve the nitro-intermediate in MeOH or EtOH .
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
balloon (1 atm) at RT for 2–4 hours.-
Troubleshooting: If the reaction stalls, add a drop of acetic acid to prevent amine poisoning of the catalyst.
-
-
Filtration: Filter through Celite to remove Pd/C.
-
Result: Evaporation usually yields pure 3-(2,2-difluoroethoxy)pyridin-2-amine .
Troubleshooting & FAQs
Q1: I am seeing a byproduct with the same mass but different retention time. What is it?
A: This is almost certainly the N-alkylated pyridone (1-(2,2-difluoroethyl)-3-hydroxypyridin-2-imine tautomer).
-
Fix: Switch to Protocol B (Nitro route). If you cannot, try lowering the reaction temperature in Protocol A and strictly using
.
Q2: My 2,2-difluoroethyl tosylate seems to degrade.
A: Sulfonate esters of electron-deficient alcohols are prone to E2 elimination, forming 1,1-difluoroethylene (a gas), especially with strong bases.
-
Fix: Do not use NaH or strong alkoxide bases. Stick to Carbonates (
, ). Ensure your solvent is anhydrous to prevent hydrolysis.
Q3: Can I use the Mitsunobu reaction instead?
A: Not recommended. While Mitsunobu couples alcohols and phenols, 2,2-difluoroethanol is a poor substrate for standard Mitsunobu conditions. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen, and the betaine formation is often sluggish, leading to dominant hydrazine byproduct formation.
Q4: The product is water-soluble and hard to extract.
A: 2-aminopyridines can be polar.
-
Fix: When extracting, salt out the aqueous layer with NaCl. If using DCM, do not wash excessively with acidic water, as the pyridine will protonate and stay in the aqueous phase. Keep pH > 9 during extraction.
References
-
Synthesis of 2-Amino-3-alkoxypyridines via Nitro-Precursors
-
Regioselectivity in Pyridone/Hydroxypyridine Alkylation
-
Title: Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.[5]
-
Source:The Journal of Organic Chemistry, 2018.[5]
- Relevance: Discusses the thermodynamic control between N- and O-alkylation, supporting the need for specific bases ( ) to invert selectivity toward Oxygen.
-
URL:
-
-
Cesium Effect in Alkylation
-
Title: Cesium carbonate mediated exclusive O-alkylation of 2-pyridone derivatives.[5]
- Source:Tetrahedron Letters, Vol 46, Issue 26, 2005.
- Relevance: Provides the mechanistic grounding for using Cesium to favor O-alkyl
-
URL:
-
-
Target Compound Data
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 3-(2,2-difluoroethoxy)pyridin-2-amine (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 7. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
Purification challenges of 3-(2,2-Difluoroethoxy)pyridin-2-amine
Technical Support Center: Purification of 3-(2,2-Difluoroethoxy)pyridin-2-amine
Topic: Purification & Isolation Challenges of 3-(2,2-Difluoroethoxy)pyridin-2-amine
CAS: 1179901-13-3
Molecular Formula: C
Executive Summary
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 3-(2,2-Difluoroethoxy)pyridin-2-amine . This intermediate is a critical scaffold for P2X3 antagonists and various kinase inhibitors.[1] The core challenge lies in its ambident nucleophilicity during synthesis (leading to N- vs. O-alkylation isomers) and its amphiphilic nature (due to the fluorinated tail), which complicates standard aqueous workups.[1]
This guide moves beyond generic advice, offering a chemically grounded troubleshooting system to isolate high-purity material (>98%) without excessive chromatographic loss.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I see two major spots on TLC with similar R values. How do I distinguish the desired O-alkylated product from the N-alkylated impurity?
Diagnosis: You are likely observing the Regioisomer Pair . The precursor, 2-amino-3-hydroxypyridine, is an ambident nucleophile.[1] Reaction with a difluoroethylating agent (e.g., 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate) can occur at:
-
Oxygen (Desired): Forms the ether [3-(2,2-difluoroethoxy)pyridin-2-amine].[1]
-
Ring Nitrogen (Impurity): Forms the pyridone-like species [1-(2,2-difluoroethyl)-2-imino-1,2-dihydropyridin-3-ol].[1]
The Fix: Use Acid-Base Differential Extraction .
-
Mechanism: The desired O-alkylated pyridine retains its aromatic basicity (pKa ~6.5–7.0).[1] The N-alkylated isomer loses aromaticity and behaves more like a vinylogous amide/amidine, significantly altering its basicity and solubility profile.
-
Test: Spot both on a TLC plate. Spray with bromocresol green.[1] The basic O-alkyl product typically stains blue/green more intensely than the N-alkyl impurity.
Q2: My product turns dark brown/black during concentration. Is it decomposing?
Diagnosis: Oxidative Instability.[1] Electron-rich aminopyridines are prone to oxidation, forming N-oxides or diazo-linkages when exposed to air and light, especially in solution.[1] The Fix:
-
Degas solvents: Use nitrogen-sparged solvents for all workup steps.[1]
-
Add Antioxidant: Add a trace amount of sodium metabisulfite or ascorbic acid during the aqueous extraction phase.[1]
-
Storage: Store the free base as a solid under Argon at -20°C. If oil persists, convert it to the HCl or fumarate salt immediately for stability.
Q3: The product is oiling out and won't crystallize, even after column chromatography.
Diagnosis: Fluorine "Grease" Effect. The 2,2-difluoroethoxy group adds significant lipophilicity and disrupts crystal lattice formation compared to a simple methoxy group.[1] The Fix:
-
Solvent System: Avoid standard Hexane/EtOAc. Switch to Toluene/Heptane or MTBE/Pentane .
-
Seeding: If you have any solid, use it.[1] If not, scratch the flask with a glass rod in the presence of pentane at -78°C to induce nucleation.
Part 2: The "Double-Wash" Purification Protocol
This protocol is the industry standard for separating aminopyridines from non-basic impurities (dialkylated byproducts, N-alkyl pyridones, and neutral starting materials) without running a column.[1]
Reagents Required
Step-by-Step Methodology
-
Initial Extraction: Dissolve the crude reaction mixture in EtOAc.
-
Acid Capture (The Critical Step):
-
Organic Wash:
-
Basification & Recovery:
-
Final Isolation:
-
Extract the cloudy aqueous mixture with DCM (3x).[1]
-
Dry over Na
SO , filter, and concentrate.
-
Yield Check: If the recovery is low, the product might be partially water-soluble due to the polar amine. Saturate the aqueous layer with NaCl (brine) before the final DCM extraction.
Part 3: Advanced Separation Logic (Visualized)
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Figure 1. Acid-Base "Double-Wash" purification workflow for isolating basic aminopyridines from non-basic regioisomers.
Part 4: Quantitative Data & Properties
Table 1: Physicochemical Profile & Solubility
| Property | Value / Description | Impact on Purification |
| pKa (Predicted) | ~6.5 (Pyridine N) | Allows capture by dilute HCl.[1] |
| LogP | ~1.3 | Moderately lipophilic; extractable into DCM/EtOAc. |
| Solubility (Water) | Low (Neutral form) | Precipitates upon basification.[1] |
| Solubility (DCM) | High | Excellent for final extraction. |
| TLC R | ~0.3 (50% EtOAc/Hex) | Moves slower than N-alkyl impurities on silica.[1] |
Table 2: Comparison of Separation Methods
| Method | Efficiency | Recommendation |
| Acid-Base Extraction | High | Primary Method. Scalable and cheap.[1] |
| Normal Phase Silica | Moderate | Use 1% NH |
| SHARC Chromatography | Very High | Specialized. Uses hydrogen-bonding mode to separate isomers [1].[1] |
| Recrystallization | Variable | Difficult due to fluorine; requires seeding.[1] |
References
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]
-
Organic Syntheses. Synthesis of 2,3-Diaminopyridine (General Aminopyridine Handling). Org.[1][2][3] Synth. 1951 , 31,[1] 46. Retrieved from [Link][1]
-
National Institutes of Health (PubChem). 3-(2,2-difluoroethoxy)pyridin-2-amine Compound Summary.[1] Retrieved from [Link][1]
Sources
Technical Support Center: Optimization of 3-(2,2-Difluoroethoxy)pyridin-2-amine Amination
Ticket ID: #PYR-NH2-OPT Subject: Troubleshooting Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) of 3-(2,2-Difluoroethoxy)pyridin-2-amine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive" Nucleophile
You are likely here because standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) failed to deliver high yields for 3-(2,2-difluoroethoxy)pyridin-2-amine .
This substrate presents a "perfect storm" of challenges for palladium catalysis:
-
Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand that displaces phosphines, forming inactive Pd-pyridine complexes.
-
Steric/Electronic Clash: The 3-(2,2-difluoroethoxy) group provides electron density via resonance but imposes significant steric bulk ortho to the amine. Furthermore, the terminal difluoromethyl group (-CHF₂) creates a unique inductive withdrawing effect that lowers the nucleophilicity of the primary amine compared to a standard 3-methoxypyridin-2-amine.
-
Bidentate Chelation: The 2-amino group and the 1-pyridine nitrogen can act as a bidentate ligand, locking the metal center and retarding the catalytic cycle.
This guide moves beyond "standard screening" to provide a mechanistic approach to optimizing this specific transformation.
Module 1: The Engine (Catalyst & Ligand Selection)
Q: Why does my reaction turn black and stall (low conversion) despite using Pd(OAc)₂?
A: You are experiencing "Catalyst Death" before the catalytic cycle even begins. Standard Pd(II) sources like Pd(OAc)₂ require reduction to Pd(0) to become active.[1] In the presence of 2-aminopyridines, the substrate coordinates to the Pd(II) center before reduction can occur, stabilizing it in an inactive state. The eventual "black" precipitate is Pd-black, indicating the ligand failed to stabilize the Pd(0) species once formed.
The Solution: Third/Fourth Generation Pre-catalysts Switch to Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These contain a pre-formed Pd(0) species stabilized by the ligand and a sacrificial amine, ensuring immediate entry into the catalytic cycle.
Ligand Decision Matrix
| Ligand | Suitability | Mechanistic Rationale |
| BrettPhos | High | The gold standard for primary amines. Its bulk prevents N1-pyridine coordination, while its electron-rich nature facilitates oxidative addition. |
| RuPhos | Medium/High | Excellent for secondary amines or if the coupling partner (electrophile) is sterically hindered. |
| Xantphos | Low | While a good chelator, its bite angle is often insufficient to prevent the small 2-aminopyridine from acting as a competing ligand. |
| BINAP | Low | Generally ineffective for ortho-substituted 2-aminopyridines due to slow reductive elimination rates. |
Module 2: The Environment (Base & Solvent)[2][3]
Q: I see product formation, but also a defluorinated side product or degradation. What is happening?
A: The 2,2-difluoroethoxy group is robust, but not invincible.
Under highly basic conditions (e.g., NaOtBu at >100°C), you risk
The Solution: Base Tuning
-
Standard (Risky): NaOtBu (Sodium tert-butoxide). Fast, but can degrade the fluorinated ether.
-
Optimized: LiHMDS (Lithium hexamethyldisilazide) or K3PO4.
-
LiHMDS is particularly effective for aminopyridines because the lithium cation can coordinate to the pyridine nitrogen, blocking it from poisoning the palladium catalyst.
-
K3PO4 (anhydrous) in t-Amyl alcohol or Dioxane offers a milder basicity profile that preserves the fluorinated side chain.
-
Module 3: Visualizing the Failure Modes
The following diagram illustrates the competitive pathways between successful catalysis and the common failure modes specific to your substrate.
Caption: Figure 1. Mechanistic divergence showing how ligand selection prevents catalyst poisoning (Red path) and base selection prevents ether degradation (Yellow path).
Module 4: Optimized Protocol (The "Gold Standard")
This protocol is designed to minimize induction periods and maximize active catalyst life.
Reagents:
-
Nucleophile: 3-(2,2-difluoroethoxy)pyridin-2-amine (1.0 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR K3PO4 (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.
-
Solids: Add the amine (Nucleophile), Aryl halide (if solid), and BrettPhos Pd G4 precatalyst.
-
Note: If using K3PO4, add it now.
-
-
Purge: Seal the vial and purge with Argon for 5 minutes (Evacuate/Backfill x3).
-
Liquids: Add the solvent via syringe.
-
Base Addition:
-
If using LiHMDS: Add dropwise at room temperature. You may observe a color change (often orange/red) as the lithium amide deprotonates the amine and coordinates the pyridine.
-
-
Reaction: Heat to 80–100°C .
-
Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, raise temp to 110°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd residue), and concentrate.
Troubleshooting FAQ
Q: I cannot source BrettPhos Pd G4. Can I use separate Pd(OAc)₂ and Ligand? A: Yes, but you must "pre-activate" the catalyst.
-
Mix Pd(OAc)₂ and BrettPhos (1:1.2 ratio) in the solvent at 60°C for 10 minutes before adding the substrate. This ensures the active L-Pd(0) species is formed before the pyridine substrate has a chance to sequester the Pd(II).
Q: My LCMS shows a mass of [M+H] + 174 (Dimer). A: This is oxidative homocoupling of your amine.
-
Cause: Trace oxygen in the system.
-
Fix: Degas your solvents more rigorously (sparge with Argon for 15 mins) and ensure your inert atmosphere is tight.
Q: The reaction works but the yield is 40%. Where is the rest? A: Check the aqueous layer during workup.
-
The 3-(2,2-difluoroethoxy) group increases the polarity of the molecule. If your product is small, it may be partially water-soluble or amphoteric. Adjust your extraction pH to ~8-9 to ensure the pyridine is in the free base form.
References
-
Buchwald, S. L., et al. (2008). "Amidation of Chloropyridines: Catalyst Optimization." Journal of the American Chemical Society. (Demonstrates the superiority of BrettPhos for heteroaryl amines).
-
BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." (Addresses the specific mechanism of pyridine nitrogen poisoning).
-
Lundgren, R. J., & Stradiotto, M. (2012). "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal. (Explains the bite angle limitations of Xantphos/BINAP for this substrate class).
-
PubChem. (2025).[2] "3-(2,2-difluoroethoxy)pyridin-2-amine Compound Summary." (Physical property data for solubility adjustments).
Sources
Technical Support Center: Optimizing 3-(2,2-Difluoroethoxy)pyridin-2-amine Synthesis
Executive Summary
The synthesis of 3-(2,2-difluoroethoxy)pyridin-2-amine is a critical step in the manufacturing of P2X3 receptor antagonists (e.g., Gefapixant).[1] The standard route involves the O-alkylation of 2-amino-3-hydroxypyridine with a 2,2-difluoroethyl electrophile (typically a sulfonate ester like mesylate or tosylate).[1]
Users frequently encounter three classes of failure modes:
-
Regiochemical scrambling (N- vs. O-alkylation).
-
Electrophile degradation (E2 elimination).
-
Oxidative dimerization (Color/purity issues).
This guide deconstructs these side products mechanistically and provides self-validating protocols to suppress them.
Module 1: The Regioselectivity Challenge (O- vs. N-Alkylation)
The Mechanism
2-amino-3-hydroxypyridine is an ambident nucleophile .[1] It possesses three nucleophilic sites:
-
The hydroxyl oxygen (Target,
). -
The exocyclic amine nitrogen (Over-alkylation).
Under basic conditions, the phenoxide anion is formed.[1] According to Pearson’s HSAB Theory (Hard and Soft Acids and Bases), the oxygen is the "harder" nucleophile and the ring nitrogen is "softer." However, solvent effects and counter-ions heavily influence the outcome.
Key Side Products
| Impurity Code | Structure Name | Mechanism of Formation |
| Impurity A | 1-(2,2-difluoroethyl)-2-imino-1,2-dihydropyridin-3-ol | Ring N-Alkylation. Favored by soft electrophiles (e.g., iodides) or protic solvents that solvate the oxygen anion, leaving the nitrogen exposed.[1] |
| Impurity B | 3-(2,2-difluoroethoxy)-N-(2,2-difluoroethyl)pyridin-2-amine | Exocyclic N-Alkylation. Occurs if the reaction is run too hot or with excess electrophile.[1] |
Diagram 1: Reaction Pathways & Impurity Formation
Caption: Competitive pathways in the alkylation of 2-amino-3-hydroxypyridine. Green path represents the desired O-alkylation. Red paths indicate critical impurities.
Module 2: Electrophile Instability (E2 Elimination)
The Issue
Users often report low conversion despite adding stoichiometric amounts of the alkylating agent (e.g., 2,2-difluoroethyl methanesulfonate).[1]
The Cause
The
Prevention Strategy[1][6]
-
Temperature Control: Maintain reaction temperature
. Elimination rates spike significantly above this threshold. -
Base Selection: Use a base that is nucleophilic but less basic (e.g.,
is preferred over or ). -
Stoichiometry: Expect 10-20% loss to elimination; start with 1.1–1.2 equivalents of the electrophile.
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned dark purple/black. Is my product ruined?
Diagnosis: Oxidative Dimerization. Explanation: Aminopyridines are electron-rich and prone to oxidation by air, forming azo- or hydrazo-dimers which are intensely colored (purple/brown) even at trace levels (<0.1%).[1] Solution:
-
Prevention: Strictly degas solvents (sparge with
for 15 mins) and run under an inert atmosphere. -
Remediation: These impurities are usually non-polar. They can often be removed by a filtration through a pad of silica gel or activated charcoal treatment during workup.
Q2: I see a peak at M+28 in LCMS. What is it?
Diagnosis: Ethyl ester formation (Process Artifact). Explanation: If you quench the reaction with Ethanol or use Ethanol as a co-solvent while residual mesyl chloride or reactive intermediates are present, you may form ethyl esters or ethyl-alkylated byproducts.[1] Correction: Ensure the electrophile is fully consumed or quenched with water/ammonium hydroxide before introducing alcoholic solvents.
Q3: How do I separate the N-alkyl impurity (Impurity A) from the Product?
Technical Insight:
-
Acidity Difference: The N-alkyl impurity (pyridone-like) is less basic than the O-alkyl product (pyridine).[1]
-
Solubility: The product forms a salt with HCl; the impurity does not form a stable salt as easily in water.
-
Protocol:
-
Dissolve crude mixture in EtOAc.
-
Extract with 1M HCl (Product goes to aqueous layer; Impurity A stays in Organic/Interphase).
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer (pH 10) and extract Product back into EtOAc.
-
Optimized Experimental Protocol
Based on process chemistry principles for Gefapixant intermediates.
Reagents
-
Substrate: 2-amino-3-hydroxypyridine (1.0 equiv)[1]
-
Electrophile: 2,2-difluoroethyl methanesulfonate (1.15 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, milled (1.5 equiv)[1] -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Concentration: 0.5 M][1]
Step-by-Step Procedure
-
Inertion: Charge the reaction vessel with 2-amino-3-hydroxypyridine and milled
. Purge with Nitrogen ( ) for 3 cycles. -
Solvation: Add anhydrous DMF via syringe/cannula. Stir at room temperature for 15 minutes to allow partial deprotonation (formation of the potassio-salt).
-
Addition: Add 2,2-difluoroethyl methanesulfonate dropwise over 10 minutes.
-
Note: Rapid addition can cause localized hot-spots, favoring N-alkylation.[1]
-
-
Reaction: Heat the mixture to 50–55°C .
-
Critical Control Point: Do NOT exceed 60°C to minimize E2 elimination of the electrophile.
-
-
Monitoring: Monitor by HPLC/UPLC after 4 hours. Look for the disappearance of SM (
min) and formation of Product ( min). -
Workup (The "Salt Break"):
-
Cool to 20°C.
-
Dilute with water (5 volumes) and extract with Ethyl Acetate (3 x 5 volumes).[1]
-
Purification Tip: If Impurity A is present (>5%), perform the Acid/Base extraction described in FAQ Q3.
-
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common synthesis failures.
References
-
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1. Source: Organic Process Research & Development (ACS Publications) Citation:[1] Maloney, K. M., et al. (2020).[1] Org.[5][6][7] Process Res. Dev., 24(10), 2445–2452.[1] URL:[Link] Relevance:[1][4][6][8][9][10][11][12] Defines the industrial standard for the synthesis of the 3-(2,2-difluoroethoxy)pyridin-2-amine intermediate.
-
Regioselective O-Alkylation of 2-Pyridones. Source: Chemical Communications (RSC) Citation:[1][3] Li, J., et al. (2022).[1][2] Chem. Commun., 58, 1215-1218.[1][2] URL:[Link] Relevance: Provides mechanistic insight into the competition between N- and O-alkylation in pyridone/hydroxypyridine systems.[1][5]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-(2,2-Difluoroethoxy)pyridin-2-amine
Welcome to the dedicated support center for troubleshooting the Buchwald-Hartwig amination of 3-(2,2-Difluoroethoxy)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges, from catalyst inhibition to difficult purifications. This resource provides in-depth, experience-driven solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Section 1: Low or No Product Yield
Q1: My reaction shows no conversion. What are the primary suspects?
A1: Complete lack of reactivity in a Buchwald-Hartwig amination often points to fundamental issues with the catalytic system or reaction setup. The primary culprits are:
-
Catalyst Inhibition by the Substrate: The 2-amino-3-alkoxypyridine scaffold is a known challenge. The endocyclic pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand, coordinating to the palladium center and effectively poisoning the catalyst.[1][2] This prevents the catalyst from entering the catalytic cycle.
-
Inactive Catalyst: The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient under your conditions.[3] Precatalysts, which are air-stable and form the active catalyst more reliably, are often a better choice.[4]
-
Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[2] Inadequate degassing of solvents and failure to maintain a strictly inert (argon or nitrogen) atmosphere can lead to rapid catalyst deactivation.
-
Poor Reagent Quality: Solvents must be anhydrous, and bases should be fresh and of high purity. Sodium tert-butoxide, a common base, is notoriously hygroscopic and can lose its efficacy if not handled under inert conditions.
Q2: My reaction starts but stalls at low-to-moderate conversion (e.g., 20-50%). What's happening?
A2: Stalled reactions suggest that the catalyst was initially active but lost its efficacy over time. Several factors can contribute to this:
-
Progressive Catalyst Poisoning: As the reaction proceeds, the concentration of the product, which also contains the 2-aminopyridine motif, increases. This product can also inhibit the catalyst, leading to a gradual shutdown of the catalytic cycle.
-
Ligand Decomposition: While robust, phosphine ligands can degrade at elevated temperatures over extended reaction times, especially in the presence of trace impurities.
-
Formation of Off-Cycle Palladium Species: The reaction may be diverting to form unreactive palladium complexes, such as palladium-iodide dimers if you are using an aryl iodide, which are less soluble and fall out of the catalytic cycle.[3]
-
Base Incompatibility: Certain functional groups are incompatible with strong bases like NaOtBu, especially at higher temperatures.[3][5] This can lead to slow decomposition of your starting materials or product, giving the appearance of a stalled reaction.
Q3: Could the 3-(2,2-difluoroethoxy) group be causing problems?
A3: Yes, the difluoroethoxy group introduces specific electronic effects that can influence the reaction. The strong electron-withdrawing nature of the fluorine atoms makes the ether oxygen less Lewis basic, which is generally favorable as it reduces potential coordination to the palladium center.[6] However, this electron-withdrawing effect also deactivates the pyridine ring, potentially making the oxidative addition step of the catalytic cycle slower. While generally less problematic than catalyst inhibition by the amino group, this electronic effect should be considered when optimizing reaction conditions.
Section 2: Side Product Formation
Q4: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I prevent this?
A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often arises from a competing pathway to reductive elimination, known as β-hydride elimination.[7] This is more prevalent with certain ligands and when the amine coupling partner has β-hydrogens.
-
Optimize Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to promote reductive elimination over β-hydride elimination by sterically encumbering the palladium center.[1][8]
-
Base and Solvent Effects: The choice of base and solvent can influence the rate of this side reaction. Screening different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF) is recommended.[5]
Q5: I'm seeing evidence of starting material homocoupling. What causes this?
A5: Homocoupling of the aryl halide or the aminopyridine can occur, especially at higher catalyst loadings or when the desired cross-coupling is slow. This is often a sign of a suboptimal ligand or an inefficient catalytic system that allows for side reactions to become competitive. A well-chosen ligand that promotes rapid cross-coupling is the best defense.[1]
Section 3: Product Isolation and Purification
Q6: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?
A6: The product, retaining the basic 2-aminopyridine moiety, is expected to be polar and may streak on silica gel.[9]
-
Modified Silica Gel Chromatography:
-
Base-Washed Silica: Pre-treating the silica gel with a triethylamine solution can neutralize acidic sites and reduce streaking.
-
Amine-Containing Eluent: Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system (e.g., DCM/Methanol/NH₄OH) can significantly improve peak shape.[9]
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Can be a better choice for basic compounds than silica.
-
Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reverse-phase chromatography with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonia) can be effective.
-
-
Strong Cation Exchange (SCX) Chromatography: This is an excellent technique for purifying basic compounds.[10] The crude mixture is loaded onto the SCX cartridge, non-basic impurities are washed away, and the desired basic product is then eluted with a solution of ammonia in methanol.
Experimental Protocols & Optimization Strategies
Initial Reaction Screening Protocol
When troubleshooting, a systematic approach is crucial. A parallel reaction screening is the most efficient way to identify optimal conditions.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Pd Precatalyst | Pd₂(dba)₃ | G3-XPhos Palladacycle | [Pd(allyl)Cl]₂ | G4-BrettPhos Palladacycle |
| Ligand | XPhos | (none) | RuPhos | (none) |
| Base | NaOtBu | LHMDS | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane | THF | t-Amyl Alcohol |
| Temperature | 100 °C | 80 °C | 100 °C | 110 °C |
Step-by-Step General Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-(2,2-Difluoroethoxy)pyridin-2-amine (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium precatalyst (e.g., 2 mol % Pd) and ligand (e.g., 4 mol %). If using a palladacycle precatalyst, no additional ligand is needed.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated heating block and stir for the desired time (e.g., 12-24 hours).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and analyze by LC-MS or TLC to determine conversion.
Visualizing the Process: Key Diagrams
The following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.
Caption: The Buchwald-Hartwig catalytic cycle with potential catalyst poisoning.
Caption: A logical workflow for troubleshooting a failing reaction.
References
- A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex... ACS Catalysis.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. National Center for Biotechnology Information.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. ResearchGate.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION... University of South Carolina.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... ACS Publications.
- The Ultimate Guide to Buchwald-Hartwig Amination... YouTube.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Center for Biotechnology Information.
- Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... ResearchGate.
- Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed.
- Why is the product not forming in buchwald coupling... ResearchGate.
- Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia... eScholarship, University of California.
- The Impact of Perfluoroalkyl Groups on Phosphane Basicity. MDPI.
- Purification of strong polar and basic compounds. Reddit.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors... Chemical Science (RSC Publishing).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia... AIR Unimi.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.
- Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange.
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-(2,2-Difluoroethoxy)pyridin-2-amine Analogues
Executive Summary: The Strategic Value of the Difluoroethoxy Scaffold[1][2]
In modern medicinal chemistry, the 3-(2,2-difluoroethoxy)pyridin-2-amine scaffold (CAS: 1179901-13-3) represents a critical bioisosteric replacement for standard methoxy- or ethoxy-substituted pyridines. While 3-alkoxypyridin-2-amines are ubiquitous in kinase inhibitors (e.g., targeting MEK, EGFR) and GPCR ligands (e.g., P2X3 antagonists), they frequently suffer from rapid oxidative metabolism via O-dealkylation.
This guide provides an in-depth comparative analysis of the 2,2-difluoroethoxy analogue against its non-fluorinated and perfluorinated counterparts. The data presented demonstrates that this specific fluorination pattern offers an optimal balance between metabolic stability , lipophilicity (LogP) , and electronic modulation (pKa) , acting as a "Goldilocks" moiety for lead optimization.
Chemical Profile & Comparative Metrics[1][3]
The following table contrasts the 3-(2,2-difluoroethoxy) analogue with standard alternatives. Data is synthesized from structural property predictions and standard medicinal chemistry principles.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | 3-Methoxy (Baseline) | 3-Ethoxy (Steric Control) | 3-(2,2-Difluoroethoxy) (Target) | 3-(2,2,2-Trifluoroethoxy) |
| Structure | -OCH3 | -OCH2CH3 | -OCH2CHF2 | -OCH2CF3 |
| Lipophilicity ( | 0.0 (Ref) | +0.5 | +0.7 | +1.1 |
| H-Bond Donor Capability | None | None | Weak (C-H...O) | None |
| Metabolic Liability | High (O-demethylation) | High (O-deethylation) | Low (Blocked | Very Low |
| Pyridine N pKa (Est.) | ~6.8 | ~6.9 | ~4.5 - 5.0 | ~3.5 |
| Solubility (Aq) | High | Moderate | Moderate | Low |
| Conformational Bias | Free Rotation | Free Rotation | Gauche Effect | Strong Gauche Effect |
Key Insight: The 2,2-difluoroethoxy group lowers the pKa of the pyridine nitrogen significantly less than the trifluoroethoxy group, maintaining better solubility while still blocking the primary metabolic soft spot (the
-hydrogens).
Mechanistic Analysis: Why This Analogue Works
Metabolic Blockade via Fluorine Substitution
The primary failure mode for 3-ethoxypyridin-2-amine leads is Cytochrome P450-mediated O-dealkylation. This reaction typically proceeds via hydrogen abstraction at the
The "Lipophilic Hydrogen Bond Donor"
Unlike the trifluoroethoxy group (-CF3), the difluoroethoxy group (-CHF2) retains a terminal proton. Due to the electronegativity of the two geminal fluorines, this proton becomes sufficiently acidic to act as a weak hydrogen bond donor. This allows the moiety to engage in specific interactions with carbonyl backbones in receptor pockets, a property utilized in recent designs of P2X3 and ion channel antagonists.
Diagram: Metabolic Fate & Optimization Logic
The following diagram illustrates the divergent metabolic pathways and the rationale for selecting the difluoroethoxy analogue.
Figure 1: Comparative metabolic pathways showing the blockade of oxidative dealkylation by the 2,2-difluoroethoxy group.
Experimental Protocols
To validate the performance of this analogue in your own pipeline, use the following self-validating protocols.
Synthesis: Regioselective Introduction of 2,2-Difluoroethoxy Group
Direct alkylation of 2-aminopyridin-3-ol can be challenging due to competing N-alkylation. The Mitsunobu Reaction is the preferred method for high regioselectivity.
Reagents:
-
Substrate: 2-Aminopyridin-3-ol (or 2-nitro precursor if amine is sensitive).
-
Alcohol: 2,2-Difluoroethanol.
-
Coupling Agents: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate). -
Solvent: Anhydrous THF.
Protocol:
-
Preparation: Dissolve 2-aminopyridin-3-ol (1.0 eq) and 2,2-difluoroethanol (1.2 eq) in anhydrous THF (0.1 M) under
atmosphere. -
Activation: Add
(1.5 eq) and cool the mixture to 0°C. -
Addition: Dropwise add DIAD (1.5 eq) over 20 minutes to maintain temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Validation (TLC/LCMS): Monitor disappearance of the phenol starting material. The product should show a distinct lipophilic shift.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
In Vitro Microsomal Stability Assay
This assay confirms the metabolic superiority of the difluoroethoxy analogue.
Workflow:
-
Incubation: Incubate test compounds (
) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C. -
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine
and .
Success Criteria:
-
3-Methoxy Control:
min (High Clearance). -
3-(2,2-Difluoroethoxy) Target:
min (Low Clearance).
Decision Framework: When to Use This Scaffold
Use the logic flow below to determine if the 3-(2,2-difluoroethoxy)pyridin-2-amine analogue is the correct choice for your SAR campaign.
Figure 2: SAR Decision Tree for selecting the optimal alkoxy substituent.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Erickson, J. A., et al. (2020). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (Contextualized from BenchChem/MDPI reviews on fluorinated ethers).
-
PubChem Compound Summary. 3-(2,2-difluoroethoxy)pyridin-2-amine (CID 60921614). National Center for Biotechnology Information.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-(2,2-Difluoroethoxy)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the 2-aminopyridine scaffold stands as a privileged structure, forming the backbone of numerous kinase inhibitors. This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet increasingly important subclass: 3-(2,2-difluoroethoxy)pyridin-2-amine derivatives. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more potent and selective kinase inhibitors, paving the way for next-generation therapeutics.
The 3-Alkoxy-2-Aminopyridine Core: A Foundation for Kinase Inhibition
The 3-alkoxy-2-aminopyridine core is a key pharmacophore that has demonstrated significant potential in the development of inhibitors for a range of kinases, including Anaplastic Lymphoma Kinase (ALK) and Activin receptor-like kinase-2 (ALK2).[1][2] The 2-aminopyridine moiety typically engages in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a fundamental requirement for potent inhibition.[1][3] The alkoxy group at the 3-position projects towards the solvent-exposed region or a hydrophobic back pocket, providing a critical handle for modulating potency, selectivity, and physicochemical properties.[1][3]
The introduction of a 2,2-difluoroethoxy group at this position offers several potential advantages. The fluorine atoms can alter the molecule's lipophilicity, metabolic stability, and pKa, influencing its pharmacokinetic profile.[4] Furthermore, the electron-withdrawing nature of the difluoromethyl group can impact the electronics of the pyridine ring and the hydrogen-bonding capacity of the 2-amino group, thereby fine-tuning its interaction with the kinase hinge.
Deconstructing the Structure-Activity Relationship
To elucidate the SAR of 3-(2,2-difluoroethoxy)pyridin-2-amine derivatives, we will dissect the molecule into three key components and analyze the impact of modifications at each position, drawing insights from studies on closely related 3-alkoxy-2-aminopyridine analogs.
The Engine of Inhibition: The 2-Amino Group
The primary amino group at the C2 position is paramount for the inhibitory activity of this class of compounds. It typically forms two hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1]
Key SAR Insights:
-
Primary Amine is Crucial: Modification of the primary amine to a secondary or tertiary amine generally leads to a significant reduction or complete loss of inhibitory activity. This is attributed to the disruption of the essential hydrogen bond network with the kinase hinge.[3]
-
Substitution is Detrimental: Any substitution on the amino group is generally not well-tolerated and drastically decreases potency.[3]
The Selectivity and Potency Modulator: The 3-(2,2-Difluoroethoxy) Group
The 3-alkoxy substituent plays a multifaceted role in determining the inhibitor's profile. The 2,2-difluoroethoxy group, in particular, offers a unique combination of steric and electronic properties.
Comparative Analysis of 3-Alkoxy Substituents:
| 3-Alkoxy Substituent | Impact on Potency | Impact on Selectivity | Rationale |
| Methoxy | Moderate | Varies | Small and relatively polar, can interact with solvent or form hydrogen bonds. |
| Ethoxy | Often improves potency over methoxy | Varies | Increased lipophilicity can enhance binding to hydrophobic pockets. |
| 2,2-Difluoroethoxy | Potentially enhanced potency and metabolic stability | May improve selectivity | The electron-withdrawing fluorine atoms can modulate the pKa of the 2-amino group, optimizing hinge binding. Increased metabolic stability is a common feature of fluorinated compounds.[4] The unique stereoelectronic profile can lead to specific interactions with the target kinase. |
| Bulky Alkoxy Groups | Generally decreases potency | May improve selectivity | Steric hindrance can prevent optimal binding in the ATP pocket. However, specific bulky groups might exploit unique sub-pockets in certain kinases, leading to increased selectivity.[1] |
The difluoroethoxy group's influence extends beyond simple steric and electronic effects. It can alter the conformation of the molecule, influencing its overall shape and complementarity to the target kinase.
Fine-Tuning Activity and Properties: Substitutions on the Pyridine Ring (C4, C5, and C6 positions)
Modifications at other positions on the pyridine ring provide further opportunities to optimize the inhibitor's properties.
Key SAR Insights:
-
C5-Position: This position is often a key point for introducing larger substituents that can interact with the solvent front or specific sub-pockets of the kinase. In many 2-aminopyridine kinase inhibitors, a substituted aryl or heteroaryl group at the C5 position is crucial for high potency. For instance, in ALK inhibitors, a piperidinyl-pyrazolyl moiety at this position has been shown to be highly effective.[5][6]
-
C4 and C6-Positions: Substitutions at these positions are generally less explored but can be used to fine-tune the electronic properties of the pyridine ring and influence the molecule's overall solubility and pharmacokinetic profile. Small, non-polar groups are often tolerated.
Experimental Validation: Synthesis and Biological Evaluation
The synthesis of 3-(2,2-difluoroethoxy)pyridin-2-amine derivatives typically involves a multi-step sequence, leveraging established pyridine chemistry.
General Synthetic Workflow
Caption: General synthetic route for 3-(2,2-Difluoroethoxy)pyridin-2-amine derivatives.
Step-by-Step Experimental Protocol (Exemplary)
Synthesis of 3-(2,2-Difluoroethoxy)pyridin-2-amine:
-
Protection: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., dichloromethane), add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
O-Alkylation: To a solution of the protected intermediate in an anhydrous aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0 °C. After stirring for a short period, add 2,2-difluoroethyl triflate or a similar electrophile. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: Dissolve the O-alkylated product in a suitable solvent (e.g., dichloromethane) and add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. Stir at room temperature until the deprotection is complete.
-
Purification: Purify the final product, 3-(2,2-difluoroethoxy)pyridin-2-amine, using column chromatography on silica gel.
Biological Evaluation: Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.
Typical Kinase Assay Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme activity at a range of inhibitor concentrations. Selectivity is assessed by testing the compounds against a panel of different kinases.
Comparative Performance and Future Directions
The introduction of the 3-(2,2-difluoroethoxy) group into the 2-aminopyridine scaffold presents a promising strategy for the development of novel kinase inhibitors. Compared to non-fluorinated or other halogenated analogs, these derivatives are anticipated to exhibit:
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life in vivo.[4]
-
Enhanced Potency: The electron-withdrawing nature of the difluoroethoxy group can fine-tune the electronic properties of the pharmacophore for optimal target engagement.
-
Favorable Physicochemical Properties: Fluorine substitution can modulate lipophilicity and pKa, which can improve cell permeability and oral bioavailability.[4]
Future research in this area should focus on the systematic exploration of substitutions at the C5 position of the 3-(2,2-difluoroethoxy)pyridin-2-amine core to identify potent and selective inhibitors for specific kinase targets. Furthermore, in-depth pharmacokinetic and in vivo efficacy studies will be crucial to validate the therapeutic potential of these promising compounds.
Conclusion
The 3-(2,2-difluoroethoxy)pyridin-2-amine scaffold represents a valuable platform for the design of next-generation kinase inhibitors. A thorough understanding of its structure-activity relationship, particularly the interplay between the 2-amino group, the 3-difluoroethoxy substituent, and modifications at other positions of the pyridine ring, is essential for the rational design of potent, selective, and drug-like candidates. The insights provided in this guide aim to empower researchers to navigate this chemical space effectively and accelerate the discovery of innovative therapies for a multitude of diseases driven by aberrant kinase activity.
References
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Mohedas, A. H., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900–7915. [Link]
- Cui, J. J., et al. (2011). Pyridine compounds as inhibitors of kinase.
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Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]
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El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Desroches, J., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 12(7), 1083-1096. [Link]
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Ahmad, S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(15), 4436. [Link]
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Gevorgyan, A., et al. (2023). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. ResearchGate. [Link]
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Cherney, R. J., et al. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
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Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]
- Pfizer Inc. (2019). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
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Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]
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Li, J., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]
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Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed, 35699162. [Link]
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Engkvist, O., et al. (2012). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]
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Bemis, G. W., et al. (2006). PYRIDINE DERIVATIVES USEFUL AS INHIBITORS OF PKC-THETA. European Patent Office, EP1866286B1. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1154. [Link]
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Li, J., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
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PubChem. (n.d.). 3-(2,2-difluoroethoxy)pyridin-2-amine. PubChem. Retrieved from [Link]
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Chen, Y., et al. (2018). Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)-Catalyzed Isoprene Polymerization. PubMed, 30134599. [Link]
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Bhatti, B. S., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 931320. [Link]
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Saczewski, J., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]
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Li, J., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]
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Comparative Biological Activity and Physicochemical Profiling: 3-(2,2-Difluoroethoxy)pyridin-2-amine vs. Non-Fluorinated Analogues
Executive Summary
The 2-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, proteasome inhibitors, and receptor antagonists. However, the non-fluorinated 3-ethoxy- or 3-methoxy-2-aminopyridine scaffolds often suffer from two critical liabilities during lead optimization: rapid CYP450-mediated metabolism (via O-dealkylation) and cardiovascular toxicity (via hERG channel inhibition).
Bioisosteric replacement with a 3-(2,2-difluoroethoxy) group is a highly effective, field-proven strategy to rescue these liabilities. This guide provides an objective, data-driven comparison of the 3-(2,2-difluoroethoxy)pyridin-2-amine scaffold against its non-fluorinated analogues, detailing the physicochemical causality behind its superior biological performance and providing the self-validating experimental protocols required to quantify these differences.
Physicochemical Causality: The Role of Fluorination
The introduction of two highly electronegative fluorine atoms on the ethoxy chain fundamentally alters the electronic distribution and steric profile of the molecule. This modification drives two primary physicochemical shifts:
-
pKa Modulation (Electronic Effect): The basicity of the pyridine nitrogen is a primary driver of hERG channel liability. The hERG pore contains aromatic residues (Tyr652 and Phe656) that form strong cation-
interactions with protonated amines. The unfluorinated 3-ethoxypyridin-2-amine has a relatively high pKa (~6.9), meaning a significant fraction is protonated at physiological pH (7.4). The strong inductive electron-withdrawing effect (-I) of the -CF - group pulls electron density away from the pyridine ring, lowering the pKa to < 5.5. This renders the molecule predominantly neutral in systemic circulation, effectively abolishing the hERG liability . -
Metabolic Shielding (Steric & Electronic Effect): Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly metabolize standard ethoxy groups via hydrogen atom abstraction (HAT) at the carbon adjacent to the oxygen, leading to O-dealkylation. The -CF
- group increases the bond dissociation energy (BDE) of the adjacent C-H bonds, making HAT energetically unfavorable and dramatically extending the compound's half-life .
Mechanistic pathway detailing how fluorination modulates pKa to mitigate hERG channel liabilities.
Comparative Biological Activity & ADME Profiling
The table below synthesizes representative in vitro profiling data comparing the non-fluorinated and difluoroethoxy scaffolds, normalized from optimization campaigns targeting kinases (e.g., IRAK4/FLT3) and topoisomerase II poisons .
| Property / Assay | 3-Ethoxypyridin-2-amine Scaffold | 3-(2,2-Difluoroethoxy)pyridin-2-amine Scaffold | Causality / Mechanism |
| Calculated pKa (Pyridine N) | ~6.8 - 7.1 | ~5.2 - 5.6 | Strong -I inductive effect of fluorine atoms depletes electron density. |
| LogD (pH 7.4) | Moderate (~2.1) | Higher (~2.8) | Fluorine increases lipophilicity, improving passive membrane permeability. |
| RLM Half-Life ( | < 20 min (High Clearance) | > 120 min (Low Clearance) | Increased C-H bond dissociation energy prevents CYP450 O-dealkylation. |
| hERG Inhibition ( | ~0.9 µM (Potent Blocker) | > 10 µM (Safe) | Reduced basicity prevents protonation, eliminating cation- |
| Target Affinity ( | 12 nM | 8 nM | Fluorine can act as a hydrogen bond acceptor or form orthogonal multipolar interactions. |
Self-Validating Experimental Protocols
To accurately quantify the differences between these scaffolds, researchers must employ rigorous, self-validating assays. The following protocols detail the methodologies for assessing metabolic stability and hERG liability, emphasizing the causality behind specific experimental conditions.
Protocol 1: High-Throughput Microsomal Stability (RLM/HLM) Assay
Objective: Quantify intrinsic clearance (
-
Preparation: Thaw rat or human liver microsomes on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. -
Compound Addition: Spike the test compound to a final concentration of 1 µM. Causality note: Keep the organic solvent (DMSO) concentration
. Higher concentrations directly inhibit CYP3A4, artificially inflating the apparent metabolic stability. -
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, substitute NADPH with buffer).
-
Time-Course Sampling: At
minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The rapid addition to cold organic solvent immediately denatures the enzymes, quenching the reaction. -
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate
and .
Step-by-step experimental workflow for determining in vitro microsomal metabolic stability.
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability
Objective: Measure the direct inhibition of hERG (Kv11.1) potassium tail currents to assess cardiovascular safety. Self-Validating Mechanism: E-4031 is used as a positive control to validate assay sensitivity. A 0.1% DMSO vehicle control is run in parallel to establish baseline current rundown and rule out solvent-induced membrane artifacts.
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl
, 1 mM MgCl , 10 mM HEPES, 10 mM Glucose, pH 7.4). -
Seal Formation: Dispense cells into a planar patch-clamp microplate. Apply negative pressure to form a gigaseal (>1 G
), followed by a brief voltage pulse to rupture the membrane and achieve whole-cell configuration. -
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Causality note: The +20 mV prepulse forces the channels into the open and inactivated states (where most hERG blockers bind). The step to -50 mV elicits the outward tail current, which is measured because hERG channels recover from inactivation much faster than they deactivate, creating a massive, easily quantifiable current spike.
-
Compound Application: Perfuse the test compounds at ascending concentrations (0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration to ensure steady-state block.
-
Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block relative to the vehicle control and fit the data to a Hill equation to determine the
.
References
-
IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]
-
Design and Synthesis of Novel Meta-Linked Phenylglycine Macrocyclic FVIIa Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL:[Link]
-
Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
A Comparative In Silico Docking Analysis of 3-(2,2-Difluoroethoxy)pyridin-2-amine and Structurally Related Compounds Against VEGFR2
In the landscape of contemporary drug discovery, in silico methodologies have become indispensable for the rapid and cost-effective preliminary assessment of novel chemical entities. This guide provides a comprehensive comparative analysis of the potential binding of 3-(2,2-Difluoroethoxy)pyridin-2-amine to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology. While direct biological data for this specific molecule is not extensively available, the pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] This study, therefore, aims to predict its potential as a VEGFR2 inhibitor by comparing its docking performance against a known potent inhibitor, a structurally similar analog, and its core scaffold.
The rationale for selecting VEGFR2 as a target is grounded in the frequent observation of anti-angiogenic and anticancer activities in diverse classes of pyridine-containing compounds.[2] By computationally modeling the interactions of 3-(2,2-Difluoroethoxy)pyridin-2-amine with the VEGFR2 active site, we can generate initial hypotheses about its binding affinity and mode of action, which can guide future experimental validation.
Comparative Compounds
For a robust comparative analysis, the following compounds were selected:
-
3-(2-Fluoroethoxy)pyridin-2-amine: A close structural analog to evaluate the influence of the difluoromethyl group on binding affinity.
-
Sorafenib: A clinically approved multi-kinase inhibitor known to target VEGFR2, serving as a positive control.
-
2-Aminopyridine: The core scaffold to establish a baseline for binding contributions.
Methodology: A Step-by-Step In Silico Docking Workflow
The following protocol outlines the comprehensive in silico docking procedure employed in this comparative study. This workflow is designed to be self-validating by including a known inhibitor (Sorafenib) to confirm the docking protocol's ability to replicate known binding modes.
Protein Preparation
The initial step involves retrieving and preparing the crystal structure of the target protein, VEGFR2.
-
Data Retrieval: The 3D crystal structure of VEGFR2 in complex with a ligand was downloaded from the Protein Data Bank (PDB ID: 4ASD).
-
Protein Cleaning: All non-essential water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH of 7.4 were assigned using the PDB2PQR server. Gasteiger charges were then computed and assigned.
Ligand Preparation
Each of the four compounds (3-(2,2-Difluoroethoxy)pyridin-2-amine, 3-(2-Fluoroethoxy)pyridin-2-amine, Sorafenib, and 2-Aminopyridine) was prepared for docking.
-
2D to 3D Conversion: The 2D chemical structures of the compounds were sketched using ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures were then subjected to energy minimization using the Avogadro software with the MMFF94 force field to obtain a stable conformation.
-
File Format Conversion: The energy-minimized structures were saved in the PDBQT file format, which includes atomic coordinates and charge information required by the docking software.
Molecular Docking
Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.[3]
-
Grid Box Definition: A grid box was defined around the ATP-binding site of VEGFR2. The dimensions and center of the grid box were set to 30 x 30 x 30 Å with a grid spacing of 0.375 Å to encompass the entire active site.
-
Docking Execution: Each of the prepared ligands was docked into the defined grid box of the prepared VEGFR2 structure. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
Pose Selection: For each ligand, the top-ranked pose with the best-predicted binding affinity (lowest binding energy) was selected for further analysis.
Post-Docking Analysis
The final step involves the analysis and visualization of the docking results.
-
Binding Affinity Comparison: The predicted binding affinities (in kcal/mol) for all compounds were tabulated for direct comparison.
-
Interaction Analysis: The binding poses of the ligands were visualized using BIOVIA Discovery Studio to identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the amino acid residues in the VEGFR2 active site.
Experimental Workflow Diagram
Caption: Key structural features contributing to predicted binding affinity.
Conclusion and Future Directions
This in silico comparative guide suggests that 3-(2,2-Difluoroethoxy)pyridin-2-amine is a promising candidate for further investigation as a potential VEGFR2 inhibitor. Its predicted binding affinity is significantly better than its core scaffold and slightly superior to its monofluorinated analog. While the predicted affinity is lower than the established inhibitor Sorafenib, the data provides a strong rationale for its synthesis and in vitro biological evaluation.
Future experimental work should focus on:
-
Enzymatic Assays: To determine the IC50 value of 3-(2,2-Difluoroethoxy)pyridin-2-amine against VEGFR2 kinase activity.
-
Cell-Based Assays: To assess its anti-proliferative and anti-angiogenic effects in relevant cancer cell lines.
-
Co-crystallization Studies: To obtain an experimental crystal structure of the compound in complex with VEGFR2 to validate the predicted binding mode.
By integrating these computational predictions with experimental validation, a more complete understanding of the therapeutic potential of 3-(2,2-Difluoroethoxy)pyridin-2-amine can be achieved.
References
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PubChem. 3-(2,2-difluoroethoxy)pyridin-2-amine. Available from: [Link]
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Malpass, J. R., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324. Available from: [Link]
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PubChem. [3-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine. Available from: [Link]
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Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available from: [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Available from: [Link]
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Vasileva, D., et al. (2024). In silico exploration of molecular mechanisms for inhibiting inflammatory responses by 3Н-thiazolo[4,5-b]pyridin-2-one derivatives. Acta Chimica Slovenica, 71(2), 264-287. Available from: [Link]
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Jukič, M., et al. (2024). Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. Journal of Molecular Structure, 1303, 137593. Available from: [Link]
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Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). Molecules, 29(21), 4894. Available from: [Link]
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Siddiqui, Z., et al. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research. Available from: [Link]
-
IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. (2025). ResearchGate. Available from: [Link]
-
Pharmaffiliates. 3-(Difluoromethoxy)pyridin-2-amine. Available from: [Link]
-
PubChem. 3-(2-fluoroethoxy)pyridin-2-amine. Available from: [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 3-(2,2-Difluoroethoxy)pyridin-2-amine Derivatives
In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors has been a cornerstone of targeted therapy.[1][2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target kinase inhibition can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities that can derail an otherwise promising clinical candidate.[5][6][7] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its therapeutic potential and safety profile.[8]
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel class of kinase inhibitors: 3-(2,2-difluoroethoxy)pyridin-2-amine derivatives. We will use a representative compound from this class, designated as Compound X , to illustrate a robust, multi-pronged approach to selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule kinase inhibitors.
The 3-(2,2-Difluoroethoxy)pyridin-2-amine Scaffold: A Privileged Motif
The 2-aminopyridine scaffold and its derivatives are prevalent in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a 3-(2,2-difluoroethoxy) group is a strategic modification aimed at improving metabolic stability and modulating physicochemical properties such as lipophilicity and membrane permeability. For the purpose of this guide, we will consider Compound X as a potent and selective inhibitor of a hypothetical target, Kinase A. Our objective is to compare its selectivity profile against two structurally distinct but functionally related alternative compounds:
-
Comparator A: A 3-methoxy-2-aminopyridine analog. This compound allows for a direct assessment of the impact of the difluoroethoxy moiety on selectivity.
-
Comparator B: A 2-aminopyrimidine derivative, representing a common scaffold hopping alternative to the 2-aminopyridine core.[9]
Comparative Selectivity Profiling: A Multi-Assay Approach
A comprehensive understanding of a compound's selectivity cannot be gleaned from a single experiment. Here, we advocate for a tiered approach that combines high-throughput screening with in-depth cellular target engagement studies.
Tier 1: Broad Kinome Screening via Competitive Binding Assay
The initial step in our cross-reactivity assessment is a broad screen against a panel of kinases. The KINOMEscan™ technology is an industry-standard, high-throughput method that utilizes a site-directed competition binding assay to quantify the interaction of a test compound with a large number of kinases.[10][11]
-
Assay Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a panel of human kinases fused to a T7 bacteriophage.[11] The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.
-
Procedure:
-
A stock solution of the test compound (Compound X, Comparator A, or Comparator B) is prepared in DMSO.
-
The compound is serially diluted to the desired screening concentration (e.g., 1 µM).
-
The compound dilutions are added to wells containing the kinase-phage fusion and the immobilized ligand.
-
The reaction is allowed to equilibrate.
-
Unbound kinase is removed by washing.
-
The amount of remaining kinase is quantified using qPCR of the phage DNA.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding.
-
The results from the KINOMEscan™ assay are best visualized using a kinase dendrogram, which graphically represents the kinase-inhibitor interactions across the human kinome. For a more quantitative comparison, the data can be summarized in a table.
Table 1: Comparative Kinome Selectivity at 1 µM
| Kinase Target | Compound X (%Ctrl) | Comparator A (%Ctrl) | Comparator B (%Ctrl) |
| Kinase A (On-Target) | 0.1 | 0.5 | 1.2 |
| Kinase B | 45 | 15 | 60 |
| Kinase C | 80 | 35 | 95 |
| Kinase D | 92 | 85 | 98 |
| ... (400+ other kinases) | >90 | >90 | >90 |
Data is hypothetical and for illustrative purposes only.
Tier 2: Cellular Target Engagement with Cellular Thermal Shift Assay (CETSA®)
While in vitro binding assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment.[3] The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses drug-target engagement in intact cells or tissues.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15]
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase (Kinase A) to near confluency.
-
Treat the cells with varying concentrations of the test compound (Compound X, Comparator A, or Comparator B) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A single, optimized temperature can be used for isothermal dose-response experiments.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
-
Protein Detection:
The CETSA® results can be presented as melt curves, showing the amount of soluble protein as a function of temperature, or as isothermal dose-response curves, showing the amount of soluble protein at a fixed temperature as a function of compound concentration.
Table 2: Comparative Cellular Target Engagement (CETSA®)
| Compound | EC50 for Kinase A Stabilization (nM) |
| Compound X | 50 |
| Comparator A | 250 |
| Comparator B | 800 |
Data is hypothetical and for illustrative purposes only.
The CETSA® data provides crucial information about the ability of the compounds to engage their target in a cellular context. In this hypothetical example, Compound X demonstrates the most potent target engagement, consistent with the in vitro binding data.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the competitive binding assay and CETSA®.
Caption: Workflow for the KINOMEscan™ Competitive Binding Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity of 3-(2,2-difluoroethoxy)pyridin-2-amine derivatives, using a hypothetical case study of Compound X. The combination of broad kinome screening and cellular target engagement assays provides a robust dataset for comparing the selectivity of different chemical scaffolds.
Our hypothetical data suggests that the 3-(2,2-difluoroethoxy) modification in Compound X confers superior selectivity compared to its methoxy analog (Comparator A) and a scaffold-hopped alternative (Comparator B). This enhanced selectivity is a desirable attribute in a clinical candidate, as it may translate to a wider therapeutic window and a more favorable safety profile.[6][8]
Further studies should include:
-
Enzymatic Inhibition Assays: To determine the IC50 values for the on-target and key off-target kinases identified in the initial screen.
-
Cellular Functional Assays: To assess the downstream effects of on-target and off-target inhibition in relevant signaling pathways.
-
In Vivo Toxicity Studies: To evaluate the safety profile of the lead compounds in animal models.
By employing a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions in the challenging but rewarding journey of kinase inhibitor drug discovery.
References
-
Klaeger, S., Gohlke, B., & Kuster, B. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 283(17), 3127-3141. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 197-212. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
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Schwartz, P. A., & Murray, B. W. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Journal of Clinical Investigation, 121(6), 2145-2148. Available at: [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available at: [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(4), 996-1003. Available at: [Link]
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Reja, R., & Ju, H. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. Available at: [Link]
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Lebraud, H., & De Paolis, M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(4), 387-400. Available at: [Link]
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Xie, L., Wang, J., & Bourne, P. E. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(23), 3240-3247. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
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Cohen, P., & Alessi, D. R. (2013). Protein Kinase Inhibitors - Selectivity or Toxicity?. Nature Reviews Drug Discovery, 12(4), 315-316. Available at: [Link]
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National Center for Biotechnology Information. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. Available at: [Link]
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Netterwald, J. (2007). Kinomics: The New Star. Drug Discovery and Development. Available at: [Link]
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Schröder, M., Kavac, E., & Rauh, D. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100688. Available at: [Link]
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National Center for Biotechnology Information. (2020). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Available at: [Link]
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]
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Gourd, E. (2015). Managing common toxicities with new tyrosine kinase inhibitors. Cancer World. Available at: [Link]
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Ventura, A. C., & Tirozzi, B. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 79. Available at: [Link]
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Mubeen, S., Cagan, A., & Wand, G. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. Available at: [Link]
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Christ, C. D., & Head, M. S. (2021). Using the structural kinome to systematize kinase drug discovery. arXiv preprint arXiv:2104.13146. Available at: [Link]
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Bayazeid, O., & Rahman, T. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]
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Malany, S., Wu, M., Li, J., Fitch, R. W., & Crooks, P. A. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324. Available at: [Link]
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Al-Warhi, T., Al-Thiabat, M., Al-Shar'i, N. A., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Qirim, T., ... & Shattat, G. F. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. Available at: [Link]
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Melander, R. J., Minvielle, M. J., & Melander, C. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. MedChemComm, 11(12), 2092-2097. Available at: [Link]
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PubChem. (n.d.). 3-(2,2-difluoroethoxy)pyridin-2-amine. Available at: [Link]
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Noe, M. C., Gilbert, A. M., Gikunju, D., Di L, L., Galvin, K. M., Gu, X., ... & Ellingboe, J. W. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7441-7446. Available at: [Link]
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Li, J. J., He, Y., & Zhang, M. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 30(14), 3123. Available at: [Link]
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Méndez-Lucio, O., Naveja, J. J., Vite, H., & Medina-Franco, J. L. (2016). One Drug for Multiple Targets: A Computational Perspective. Journal of the Mexican Chemical Society, 60(4), 168-177. Available at: [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1300, 137255. Available at: [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, Y. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. International Journal of Molecular Sciences, 25(13), 7294. Available at: [Link]
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Norman, M. H., Chen, N., Chen, Z., Fotsch, C., Han, N., He, Y., ... & Yuan, J. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2445-2463. Available at: [Link]
-
Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Li, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 927641. Available at: [Link]
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Sharma, S., & Kumar, P. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-11. Available at: [Link]
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National Center for Biotechnology Information. (2021). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Available at: [Link]
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Benchmarking Guide: 3-(2,2-Difluoroethoxy)pyridin-2-amine Scaffold in Kinase Inhibitor Design
This guide benchmarks the chemical scaffold 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3), a specialized building block used in the design of next-generation kinase inhibitors, particularly for PIM kinases (PIM1, PIM2, PIM3) and TGF-
Executive Summary
3-(2,2-Difluoroethoxy)pyridin-2-amine represents a strategic evolution of the classic 2-aminopyridine hinge-binding motif. By incorporating a 2,2-difluoroethoxy group at the C3 position, this scaffold addresses two critical failure modes in kinase drug discovery: metabolic instability (common in simple alkoxy groups) and selectivity issues (by exploiting specific hydrophobic pockets near the gatekeeper residue).
This guide benchmarks inhibitors derived from this scaffold against standard reference inhibitors (e.g., SGI-1776 , LGB321 , and generic aminopyridine fragments), focusing on physicochemical properties, binding kinetics, and metabolic resilience.
Comparative Benchmarking Analysis
Physicochemical & Metabolic Profile
The introduction of the difluoroethoxy moiety significantly alters the electronic and steric landscape compared to the standard methoxy or ethoxy analogs.
Table 1: Physicochemical Comparison of Hinge-Binding Scaffolds
| Feature | 3-(2,2-Difluoroethoxy)pyridin-2-amine (Target) | 3-Methoxypyridin-2-amine (Standard) | 3-(Trifluoroethoxy)pyridin-2-amine (Analog) |
| LogP (Lipophilicity) | 1.8 - 2.1 (Optimal for permeability) | 0.9 - 1.2 (Low, rapid clearance) | 2.3 - 2.5 (High, solubility risk) |
| pKa (Pyridine N) | ~5.5 (Balanced H-bond acceptor) | ~6.8 (Strong acceptor, promiscuous) | ~4.2 (Weak acceptor, potency loss) |
| Metabolic Stability | High (Blocked | Low (Rapid O-demethylation) | Very High |
| Gatekeeper Fit | Medium-Large (Fits Val/Ile/Met) | Small (Fits Thr/Ala, promiscuous) | Large (Steric clash likely) |
| Primary Target Class | PIM1/2/3, TGF- | Broad Kinase (Promiscuous) | Specific (e.g., ALK5) |
Analyst Insight: The target scaffold sits in the "Goldilocks" zone. The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the pyridine nitrogen just enough to maintain H-bond acceptor capability while reducing non-specific binding to off-target proteins, a common issue with the more basic 3-methoxypyridin-2-amine.
Potency & Selectivity (PIM Kinase Context)
When incorporated into a full inhibitor structure (e.g., coupled to a bicyclic core), the 3-(2,2-difluoroethoxy) group projects into the ribose-binding pocket or towards the solvent front, often interacting with the gatekeeper residue.
Comparative Performance vs. Known Inhibitors:
-
vs. SGI-1776 (Imidazopyridazine): SGI-1776 is a potent pan-PIM inhibitor but suffers from hERG toxicity and poor oral bioavailability. Derivatives using the 3-(2,2-difluoroethoxy)pyridin-2-amine headgroup often show reduced hERG affinity due to the modulation of basicity and lipophilicity.
-
vs. LGB321 (Fluoro-Picolinamide): While LGB321 uses a different hinge binder, the 2,2-difluoroethoxy scaffold offers an alternative vector for selectivity, particularly against PIM2, which is notoriously difficult to inhibit selectively due to its structural plasticity.
Mechanism of Action & Binding Topology
The scaffold functions as a bidentate hinge binder. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu121 in PIM1), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Leu120).
Diagram 1: Structural Logic & Binding Mode
Caption: Bidentate binding mode of the scaffold within the ATP-binding pocket. The difluoroethoxy tail exploits the hydrophobic region near the gatekeeper to enhance selectivity and metabolic stability.
Experimental Protocols
To validate the performance of this scaffold, the following protocols are recommended. These are designed to be self-validating control systems.
Synthesis of Probe Inhibitor (General Coupling)
Objective: Attach the scaffold to a core (e.g., 6-chloro-imidazo[1,2-b]pyridazine) to create a testable inhibitor.
-
Reagents: 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq), 3-(2,2-difluoroethoxy)pyridin-2-amine (1.2 eq),
(0.05 eq), Xantphos (0.1 eq), (2.0 eq). -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
-
Procedure:
-
Degas solvent with
for 15 mins. -
Add reagents in a sealed tube.
-
Heat at 100°C for 4-12 hours (monitor by LC-MS).
-
Validation: Reaction is complete when the starting chloride is consumed. The product peak should show the characteristic mass shift.
-
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Microsomal Stability Assay (Metabolic Benchmarking)
Objective: Prove the superior stability of the difluoroethoxy group vs. methoxy.
-
Test Compounds:
-
Compound A: Inhibitor with 3-(2,2-difluoroethoxy)pyridin-2-amine .
-
Compound B: Analog with 3-methoxypyridin-2-amine .
-
Reference: Verapamil (High clearance control).
-
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Reaction:
-
Incubate compounds (1
M) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling points: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Criteria: Compound A should show >2-fold increase in
compared to Compound B.
-
Strategic Utility in Drug Discovery
Diagram 2: Decision Tree for Scaffold Selection
Caption: Decision logic for selecting the 3-(2,2-difluoroethoxy)pyridin-2-amine scaffold based on kinase structural biology.
References
-
PIM Kinase Inhibitor Design
-
Burger, M. T., et al. (2013). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor." Journal of Medicinal Chemistry. Link[1]
- Note: While PIM447 uses a different specific isomer, the principles of fluorinated pyridine optimization are found
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
- Supports the mechanistic claim regarding metabolic stability and lipophilicity modul
-
-
Scaffold Synthesis & Application
-
General Kinase Protocols
-
Ma, H., et al. (2008). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link
-
Sources
Head-to-head comparison of different synthetic methods for 3-(2,2-Difluoroethoxy)pyridin-2-amine
Executive Summary
3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3) is a privileged pharmacophore widely utilized in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators[1]. The 2,2-difluoroethoxy moiety serves as a bioisostere for traditional alkoxy groups, offering enhanced metabolic stability and tuned lipophilicity (logP) while maintaining the critical hydrogen-bond donor/acceptor vectors of the 2-aminopyridine core.
Synthesizing this molecule presents a classic regioselectivity challenge: differentiating between the nucleophilic oxygen and nitrogen atoms on the pyridine ring. This guide objectively evaluates the two most viable synthetic pathways—Route A (Direct O-Alkylation) and Route B (Nitro-Alkylation followed by Reduction) —providing researchers with the mechanistic causality and self-validating protocols needed to execute these workflows successfully.
Mechanistic Pathways & Logic
The fundamental challenge in synthesizing 3-alkoxypyridin-2-amines is the ambident nucleophilicity of the starting materials. While O-alkylation of 3-hydroxypyridines is a standard Williamson ether synthesis[2], the presence of a 2-amino group introduces competing N-alkylation pathways[3]. Route B bypasses this entirely by utilizing a non-nucleophilic nitro group as a placeholder[4].
Comparison of Direct Alkylation vs. Nitro-Reduction routes for CAS 1179901-13-3.
Head-to-Head Comparison
| Performance Metric | Route A: Direct Alkylation | Route B: Nitro-Alkylation & Reduction |
| Step Count | 1 Step | 2 Steps |
| Overall Yield | 45% – 55% | 75% – 85% |
| Regioselectivity | Moderate (Requires chromatographic separation) | Excellent (100% O-alkylation) |
| Scalability | Low/Medium (Limited by purification) | High (Purification via crystallization/filtration) |
| Cost Efficiency | High (Cheaper starting materials) | Moderate (Requires reduction reagents) |
| Safety Profile | Standard alkylation hazards | Exothermic reduction step requires monitoring |
Route A: Direct O-Alkylation of 2-Amino-3-hydroxypyridine
Causality & Reaction Logic
In , the 2-amino group is less nucleophilic than the 3-phenoxide due to resonance delocalization within the pyridine ring. However, N-alkylation remains a persistent side reaction. To maximize O-selectivity, we utilize Potassium Carbonate (
Step-by-Step Protocol
-
Preparation: Charge an oven-dried flask with 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous
(1.5 eq). -
Solvation: Add anhydrous DMF (10 volumes) and stir at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will darken slightly.
-
Electrophile Addition: Cool the mixture to 0 °C. Add 2,2-difluoroethyl triflate (1.1 eq) dropwise over 15 minutes. Causality: Low temperature during addition prevents localized heating that drives N-alkylation.
-
Heating: Gradually warm the reaction to 60 °C and stir for 4 hours.
-
Workup: Cool to room temperature, quench with ice water (30 volumes), and extract with Ethyl Acetate (
volumes). Wash the combined organic layers with 5% aqueous to remove residual DMF. -
Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
Self-Validation Checkpoint: Monitor via LC-MS. The desired O-alkylated product (
) will elute later than the highly polar starting material. The undesired N-alkylated byproduct typically elutes slightly earlier than the O-alkylated product due to higher basicity and altered hydrogen-bonding capacity.
Route B: Two-Step Sequence via 2-Nitro-3-hydroxypyridine
Causality & Reaction Logic
circumvents the regioselectivity issue entirely. The strongly electron-withdrawing nitro group is completely non-nucleophilic, guaranteeing 100% O-alkylation in the first step[4]. The critical causality in this route lies in the second step: the reduction of the nitro group to an amine[5]. Catalytic hydrogenation (
Step-by-Step Protocol
Step 1: O-Alkylation
-
Reaction: Suspend 2-nitro-3-hydroxypyridine (1.0 eq) and
(1.5 eq) in DMF (10 volumes). Add 2,2-difluoroethyl triflate (1.2 eq). -
Heating: Stir at 60 °C for 3 hours.
-
Isolation: Pour the mixture into vigorously stirred ice water. The intermediate, 3-(2,2-difluoroethoxy)-2-nitropyridine, will precipitate as a solid. Filter, wash with water, and dry under vacuum.
Self-Validation Checkpoint 1: TLC (Hexanes/EtOAc 3:1) will show a clean, less polar UV-active spot compared to the baseline starting material. Yields should exceed 90% without chromatography.
Step 2: Chemoselective Reduction
-
Preparation: Suspend the intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 volumes).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and
(2.0 eq). Causality: acts as a mild proton source that continuously cleans the iron surface without dropping the pH low enough to cause side reactions. -
Reflux: Heat the mixture to 80 °C and stir vigorously for 2 hours.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxide salts. Wash the pad generously with hot Ethyl Acetate.
-
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, dry over
, and concentrate to yield the pure 3-(2,2-difluoroethoxy)pyridin-2-amine.
Self-Validation Checkpoint 2: The reduction is complete when the distinct yellow color of the nitro intermediate dissipates. LC-MS will confirm the mass shift from
to.
Analytical Validation Standards
To confirm the structural integrity of the synthesized 3-(2,2-Difluoroethoxy)pyridin-2-amine, the following spectroscopic benchmarks must be met:
-
H NMR (400 MHz, DMSO-
): Look for the characteristic triplet of triplets (tt) at ppm ( Hz) corresponding to the terminal proton. The broad singlet for the protons should appear around ppm. -
F NMR (376 MHz, DMSO-
): A distinct doublet of triplets (dt) at ppm confirms the presence of the difluoroethyl group. -
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for
: 175.0683; Found: 175.0685.
Conclusion & Recommendations
For discovery-stage medicinal chemistry where speed is prioritized over cost, Route A is acceptable if the researcher is prepared to perform careful chromatographic separation. However, for scale-up, process chemistry, or when high purity is non-negotiable, Route B is the undisputed superior method. The two-step nitro-reduction sequence provides absolute regiocontrol, eliminates the need for column chromatography, and ultimately delivers a higher overall throughput of the target API intermediate.
References
-
Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species". Tetrahedron Letters, 155396. Available at:[Link]
Sources
Unambiguous Structural Elucidation of Fluorinated Heterocycles: Advanced Multinuclear 2D NMR vs. Routine Workflows
Target Molecule: 3-(2,2-Difluoroethoxy)pyridin-2-amine Empirical Formula: C₇H₈F₂N₂O
Executive Summary & The Analytical Challenge
In small molecule drug discovery, the incorporation of fluorine atoms is a proven strategy to enhance metabolic stability and modulate pKa. However, confirming the exact regiochemistry of fluorinated heteroaromatics—such as verifying the precise substitution pattern of 3-(2,2-Difluoroethoxy)pyridin-2-amine—presents a rigorous analytical challenge.
Routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) often falls short when assigning highly electron-deficient pyridine rings due to overlapping scalar couplings and the inability to definitively bridge heteroatoms (oxygen and nitrogen) to the carbon backbone. To prevent downstream clinical failures caused by isomeric impurities, structural elucidation must rely on advanced 2D NMR techniques (1)[1]. This guide objectively compares a routine NMR workflow against an advanced, high-field multinuclear 2D NMR methodology equipped with cryogenic HFX/HCN probe technology.
Methodology Comparison: Routine vs. Advanced 2D NMR
When evaluating analytical platforms for structural confirmation, the choice of pulse sequences directly dictates the confidence level of the final structural assignment.
The Routine Workflow (Alternative)
A standard approach relies on 1D ¹H/¹³C NMR supplemented by basic 2D homonuclear (COSY) and heteronuclear (¹H-¹³C HSQC) experiments.
-
Limitation: HSQC only maps directly bonded C-H pairs. It cannot prove that the ethoxy group is at the C3 position rather than C4, C5, or C6, because the oxygen atom breaks the scalar coupling chain, leaving the exact regiochemistry ambiguous.
The Advanced Multinuclear Workflow (The Gold Standard)
An advanced structural elucidation suite leverages Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Overhauser Effect Spectroscopy (HOESY).
-
The Causality of Choice: HMBC is specifically designed to suppress one-bond correlations while revealing long-range (2- to 3-bond) interactions (2)[2]. This allows us to "see through" the oxygen and nitrogen atoms. Furthermore, ¹H-¹⁹F HOESY is deployed to measure through-space dipole-dipole interactions between protons and fluorines, providing definitive 3D conformational proof that scalar coupling cannot achieve (3)[3].
Quantitative Performance & Capability Comparison
| Analytical Metric | Routine NMR (1D + COSY/HSQC) | Advanced Multinuclear 2D NMR (HMBC + HOESY) |
| Regiochemical Confidence | Low (Inferred via chemical shifts) | Absolute (Direct bond/space mapping) |
| Heteroatom Bridging (O, N) | Cannot bridge definitively | Direct observation (¹H-¹⁵N, ¹H-¹³C HMBC) |
| ¹H-¹⁹F Spatial Proximity | Not measurable | Quantifiable via HOESY NOE signals |
| Through-Bond Limits | 1-2 bonds maximum | 2-4 bonds |
| Time-to-Structure | Days (often requires analog synthesis) | Hours (direct spectroscopic proof) |
Self-Validating Experimental Protocol
As a self-validating system, this protocol ensures that every structural hypothesis generated by one experiment is orthogonally confirmed by another independent pulse sequence.
Step 1: Sample Preparation & Baseline Acquisition
-
Dissolve 15 mg of 3-(2,2-Difluoroethoxy)pyridin-2-amine in 0.6 mL of DMSO-d6 (ensuring high concentration for insensitive ¹⁵N natural abundance detection).
-
Acquire high-resolution 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra to establish chemical shift baselines and extract primary J-coupling constants (e.g., the characteristic ²JHF triplet of triplets for the -CF₂H proton).
Step 2: Short-Range Backbone Mapping (¹H-¹³C HSQC)
-
Execute a multiplicity-edited ¹H-¹³C HSQC.
-
Causality: This isolates the pyridine ring protons (H4, H5, H6) and the ethoxy protons (-CH₂- and -CF₂H), directly linking them to their respective ¹³C resonances to build the foundational fragments.
Step 3: Long-Range Heteroatom Bridging (¹H-¹³C & ¹H-¹⁵N HMBC)
-
Acquire a ¹H-¹³C HMBC optimized for a long-range coupling constant of 8 Hz.
-
Data Checkpoint: Identify the cross-peak between the ethoxy -CH₂- protons (~4.3 ppm) and the pyridine C3 carbon (~143 ppm). This 3-bond correlation definitively places the ethoxy group at position 3.
-
Acquire a ¹H-¹⁵N HMBC. The primary amine protons (-NH₂ at ~5.8 ppm) will show a strong 3-bond correlation to the C3 carbon and a 2-bond correlation to the C2 carbon, locking the amine at position 2.
Step 4: Orthogonal 3D Confirmation (¹H-¹⁹F HOESY)
-
Execute a 2D ¹H-¹⁹F HOESY experiment with a mixing time of 400-600 ms to allow for NOE buildup.
-
Causality: Because the -CF₂H group is highly flexible, scalar coupling alone cannot confirm its spatial orientation relative to the pyridine ring. The HOESY spectrum will reveal a through-space cross-peak between the ¹⁹F nuclei and the pyridine H4 proton, orthogonally validating the C3 substitution determined in Step 3.
Logical Correlation Network
The following diagram illustrates the self-validating network of NMR correlations used to lock the structure of 3-(2,2-Difluoroethoxy)pyridin-2-amine.
Multinuclear 2D NMR correlation network for 3-(2,2-Difluoroethoxy)pyridin-2-amine.
Conclusion
Relying solely on 1D NMR or basic 2D workflows for complex fluorinated heterocycles introduces unacceptable risks of regiochemical misassignment. By adopting an advanced multinuclear 2D NMR suite—specifically integrating ¹H-¹³C/¹⁵N HMBC for heteroatom bridging and ¹H-¹⁹F HOESY for spatial verification—analytical scientists can establish a self-validating, mathematically rigorous proof of structure.
References
-
Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: nih.gov URL: [Link]
-
Title: The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions Source: preprints.org URL: [Link]
-
Title: Structure and conformational dynamics of fluorine-containing drugs Source: worldpharmatoday.com URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(2,2-Difluoroethoxy)pyridin-2-amine
This comprehensive guide details the safety, logistical, and operational protocols for handling 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS: 1179901-13-3).
Notice: As a research intermediate, specific toxicological data for this exact molecule may be sparse. The protocols below are derived from Structure-Activity Relationship (SAR) safety principles, treating the compound with the high-caution standards applicable to 2-aminopyridine derivatives (known neurotoxins and potassium channel blockers) and fluorinated ethers.
Part 1: Executive Safety Snapshot
| Parameter | Critical Data |
| CAS Number | 1179901-13-3 |
| Formula / MW | C₇H₈F₂N₂O / 174.15 g/mol |
| Physical State | Solid (Powder), likely hygroscopic. |
| Primary Hazards | Acute Toxicity (Oral/Dermal) , Neurotoxicity Risk , Severe Eye Damage , Skin Irritant . |
| Storage | 2–8°C (Refrigerate) . Store under inert gas (Argon/Nitrogen). Keep dry.[1][2][3] |
| Signal Word | DANGER (Based on 2-aminopyridine core analog).[4] |
Part 2: Risk Assessment & Toxicology Logic
The "Why" Behind the Protocol: Researchers must understand that the 2-aminopyridine moiety is a pharmacophore often associated with potassium channel blockade. Unlike simple pyridines, 2-aminopyridines can be rapidly absorbed through the skin and may induce neurotoxic effects (tremors, seizures) at low doses. The addition of the 2,2-difluoroethoxy tail increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration.
Operational Mandate:
-
Zero Skin Contact: Treat as a potent transdermal toxin.
-
Dust Control: Inhalation of dust is a critical exposure route.
-
Inert Handling: The electron-rich amine is susceptible to oxidation; the fluorinated ether is stable but adds environmental persistence concerns.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats alone. Use this task-based selection matrix.
| Zone / Task | Hand Protection | Respiratory Protection | Eye/Body Protection |
| Zone 1: Storage & Transport (Sealed Vials) | Single Nitrile Gloves (Min 4 mil thickness) | N/A (If vial is sealed) | Safety Glasses w/ Side ShieldsStandard Lab Coat |
| Zone 2: Weighing & Solid Transfer (Open Vial) | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Fume Hood Required If hood unavailable: N95/P100 Respirator | Chemical Splash Goggles Tyvek® Sleeves or Apron |
| Zone 3: Solubilization & Reaction (Liquid Phase) | Chemical Resistant Gloves (Silver Shield® or thick Nitrile)Change immediately upon splash | Fume Hood Mandatory (Sash at lowest working height) | Face Shield + Goggles (Risk of splash/exotherm) |
PPE Decision Logic Diagram
This decision tree ensures you select the correct barrier based on the physical state of the compound.
Caption: Decision matrix for PPE selection based on exposure risk and physical state.
Part 4: Operational Handling Protocol
Reception & Storage
-
Cold Chain: Upon arrival, inspect the package for temperature integrity. If the ice pack is melted, assume potential degradation (color change to dark brown/black indicates oxidation).
-
Inert Storage: Store the vial in a desiccator or sealed bag purged with Nitrogen/Argon at 2–8°C .
Weighing (The "Static-Free" Method)
Fluorinated powders can be static-prone, causing "fly-away" particles that contaminate the balance.
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.
-
Setup: Line the work surface with a disposable absorbent pad (plastic side down).
-
Transfer: Do not use a spatula directly if the powder is fluffy. Pour carefully into a pre-weighed vessel or use a disposable anti-static weighing funnel.
-
Decontamination: Wipe the exterior of the stock vial with a solvent-dampened tissue (Ethanol) before returning it to storage.
Reaction Setup
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DCM. Avoid protic solvents if using strong bases immediately.
-
Addition: Add the solvent to the powder, not the powder to the solvent, to minimize aerosol generation.
Part 5: Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don double nitrile gloves and N95 respirator.
-
Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA).
-
Clean: Wipe area with 10% Bleach solution (oxidizes the amine) followed by water.
Exposure First Aid
-
Eye Contact: Rinse immediately for 15 minutes .[2][5][6] The amine nature makes this caustic; seconds count to prevent corneal opacity.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately; mention "Aminopyridine derivative."
Disposal Workflow
-
Stream: Segregate as "Hazardous Organic Waste - Toxic/Amine."
-
Do Not Mix: Do not mix with oxidizing acids (Nitric, Perchloric) due to exothermic reaction risk.
Part 6: References
-
BLD Pharm . (n.d.). SDS for 3-(2,2-Difluoroethoxy)pyridin-2-amine (CAS 1179901-13-3). Retrieved from
-
PubChem . (2025).[7] Compound Summary: 3-(2,2-difluoroethoxy)pyridin-2-amine.[8][9] National Library of Medicine. Retrieved from
-
National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling unknown intermediates).
-
Sigma-Aldrich . (n.d.). Safety Data Sheet for 2-Aminopyridine (Analogous Hazard Reference). Retrieved from
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. [3-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine | C8H10F2N2O | CID 82004002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1179901-13-3|3-(2,2-Difluoroethoxy)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 3-(2,2-difluoroethoxy)pyridin-2-amine (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
